Product packaging for 2-Bromo-3-pyridinol(Cat. No.:CAS No. 6602-32-0)

2-Bromo-3-pyridinol

货号: B045599
CAS 编号: 6602-32-0
分子量: 174.00 g/mol
InChI 键: YKHQFTANTNMYPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Bromo-3-hydroxypyridine is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a bromine atom (a good leaving group for metal-catalyzed cross-couplings like Suzuki, Stille, and Buchwald-Hartwig reactions) and a hydroxyl group (which can act as a hydrogen bond donor/acceptor or be deprotonated to form an alkoxide), makes it a privileged scaffold for the synthesis of complex molecules. In drug discovery, it serves as a key precursor for constructing pyridine-based pharmacophores, potentially targeting kinase inhibitors, enzyme modulators, and central nervous system (CNS) active compounds. The bromine allows for efficient functionalization at the 2-position, while the 3-hydroxy group enables further derivatization through alkylation or O-arylation, or directs metallation for subsequent functionalization. Beyond pharmaceuticals, this compound is investigated as a monomer or ligand in the development of organic electronic materials, metal-organic frameworks (MOFs), and catalysts. This product is provided for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO B045599 2-Bromo-3-pyridinol CAS No. 6602-32-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQFTANTNMYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022242
Record name 2-Bromo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Bromo-3-pyridinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19532
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6602-32-0
Record name 2-Bromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMO-3-PYRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Bromo-3-pyridinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-3-pyridinol, a key intermediate for researchers, scientists, and professionals in drug development and materials science. This document compiles essential data, detailed experimental protocols, and structural information to facilitate its application in the laboratory.

Core Chemical Properties

This compound, also known as 2-Bromo-3-hydroxypyridine, is a substituted pyridine (B92270) derivative. Its strategic placement of a bromine atom and a hydroxyl group on the pyridine ring makes it a versatile reagent in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₄BrNO[1][2]
Molecular Weight 174.00 g/mol [2]
Melting Point 185-188 °C (lit.)[1][2]
Boiling Point 321.7±22.0 °C (Predicted)
Solubility Soluble in alcohol; Insoluble in water.
Appearance White to pale cream crystals or powder.
Structural and Identification Data

Detailed structural identifiers for this compound are provided below, facilitating its unambiguous identification and use in computational chemistry applications.

IdentifierValueSource
IUPAC Name 2-bromopyridin-3-ol
SMILES Oc1cccnc1Br
InChI 1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
InChI Key YKHQFTANTNMYPP-UHFFFAOYSA-N
CAS Number 6602-32-0

Chemical Structure and Identification

The structural and property relationships of this compound are visualized in the diagram below.

2_Bromo_3_pyridinol_Structure_and_Properties Figure 1: Structural and Property Overview of this compound cluster_identifiers Chemical Identifiers cluster_properties Physicochemical Properties IUPAC IUPAC Name: 2-bromopyridin-3-ol SMILES SMILES: Oc1cccnc1Br InChI InChI: 1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H InChIKey InChI Key: YKHQFTANTNMYPP-UHFFFAOYSA-N CAS CAS: 6602-32-0 MolFormula Molecular Formula: C₅H₄BrNO MolWeight Molecular Weight: 174.00 g/mol MeltingPoint Melting Point: 185-188 °C BoilingPoint Boiling Point: 321.7±22.0 °C (Predicted) Solubility Solubility: Soluble in alcohol, Insoluble in water Structure This compound Structure->IUPAC is identified by Structure->SMILES Structure->InChI Structure->InChIKey Structure->CAS Structure->MolFormula has properties Structure->MolWeight Structure->MeltingPoint Structure->BoilingPoint Structure->Solubility

Caption: Structural identifiers and key physicochemical properties of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its successful application in research. The following protocols are based on established literature procedures.

Synthesis from 3-Hydroxypyridine (B118123)

This protocol describes the bromination of 3-hydroxypyridine to yield 2-Bromo-3-hydroxypyridine.

Workflow Diagram:

Synthesis_from_3_Hydroxypyridine Figure 2: Synthesis Workflow from 3-Hydroxypyridine A Prepare hypobromite (B1234621) solution: Add Br₂ to 10% NaOH at 5-10 °C C Add hypobromite solution dropwise to 3-hydroxypyridine solution over 20 min A->C B Prepare 3-hydroxypyridine solution: Dissolve 3-hydroxypyridine in 10% NaOH B->C D Stir reaction mixture for 30 min C->D E Adjust pH to 6-7 with acetic acid D->E F Cool to 5 °C for 1 h E->F G Filter to collect solid product F->G H Wash with water G->H I Dry under vacuum at 85 °C H->I J Obtain 2-Bromo-3-hydroxypyridine I->J

Caption: Step-by-step workflow for the synthesis of this compound from 3-hydroxypyridine.

Detailed Protocol:

  • Preparation of Hypobromite Solution: Slowly add bromine (2.74 mL, 8.49 g, 53.1 mmol) to a 10% sodium hydroxide (B78521) solution (50 mL) while maintaining the temperature between 5 °C and 10 °C.

  • Reaction Setup: In a separate flask, dissolve 3-hydroxypyridine (5.0 g, 52.6 mmol) in a 10% sodium hydroxide solution (50 mL).

  • Reaction: Add the prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes. Continue to stir the reaction mixture for an additional 30 minutes.

  • Work-up: Adjust the pH of the reaction solution to 6-7 using acetic acid. Cool the mixture to 5 °C and maintain this temperature for 1 hour to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by filtration. Wash the product with water and dry it under vacuum at 85 °C. This procedure yields 2-bromo-3-hydroxypyridine with a reported yield of 67%. Recrystallization can be performed for further purification.

Synthesis from 2-Bromo-3-methoxypyridine (B21398)

This method involves the demethylation of 2-bromo-3-methoxypyridine to produce 2-Bromo-3-hydroxypyridine.

Workflow Diagram:

Synthesis_from_2_Bromo_3_methoxypyridine Figure 3: Synthesis Workflow from 2-Bromo-3-methoxypyridine A Heat 2-bromo-3-methoxypyridine in hydrobromic acid at 140 °C overnight B Neutralize with saturated NaHCO₃ solution A->B C Extract three times with ethyl acetate B->C D Combine organic layers C->D E Dry over Na₂SO₄ D->E F Remove solvent under reduced pressure E->F G Obtain 2-Bromo-3-hydroxypyridine F->G

Caption: Step-by-step workflow for the synthesis of this compound from 2-Bromo-3-methoxypyridine.

Detailed Protocol:

  • Reaction: Heat 2-bromo-3-methoxypyridine (295 mg, 1.57 mmol) in hydrobromic acid (5 mL) to 140 °C and stir overnight under an inert atmosphere.

  • Work-up: Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers and dry them over sodium sulfate (B86663) (Na₂SO₄). Remove the solvent under reduced pressure to yield the product. This method has a reported yield of 94%.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex heterocyclic compounds. It has been used in the synthesis of 2-bromo-4,6-diiodo-3-pyridinol and in the total synthesis of pterocellin A. Its utility as a biochemical reagent suggests its potential in the development of biologically active molecules.

Biological Activity and Signaling Pathways

While this compound is described as a biochemical reagent for life science research, specific details regarding its direct involvement in biological signaling pathways are not extensively documented in the reviewed literature. Its primary role in a biological context appears to be as a precursor for the synthesis of molecules with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents. Further research is required to elucidate any direct biological activity or interaction with specific signaling cascades.

Conclusion

This technical guide provides a consolidated resource on the chemical properties, structure, and synthesis of this compound. The presented data and experimental protocols are intended to support researchers in the effective utilization of this versatile chemical intermediate in their scientific endeavors. The lack of a confirmed experimental boiling point and a specific pKa value, along with limited information on its direct biological activity, highlights areas for future investigation.

References

An In-depth Technical Guide to 2-Bromo-3-pyridinol (CAS: 6602-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-pyridinol, a versatile heterocyclic building block. The document details its physicochemical properties, spectroscopic data, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound, also known as 2-Bromo-3-hydroxypyridine, is a gray to light brown crystalline solid.[1][2] Its core physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6602-32-0[3][4]
Molecular Formula C₅H₄BrNO[5]
Molecular Weight 174.00 g/mol
Appearance Off-white, gray to light brown crystalline powder
Melting Point 185-188 °C
Density 1.5643 (rough estimate)
Solubility Soluble in alcohol; Insoluble in water
logP (Octanol/Water) 1.550 (Calculated)
logS (Water Solubility) -1.95 (Calculated, mol/L)

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is presented below.

Table 2: Spectroscopic Data for this compound

TechniqueData AvailabilitySource(s)
¹H NMR Spectrum available
Mass Spectrometry GC-MS data available
Infrared (IR) FTIR, ATR-IR spectra available
UV-Vis Spectrum available
Raman FT-Raman spectrum available

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective bromination of 3-hydroxypyridine (B118123). Below is a detailed experimental protocol based on literature procedures.

Experimental Protocol: Bromination of 3-Hydroxypyridine

This protocol describes the synthesis via the formation of a hypobromite (B1234621) solution.

Objective: To synthesize this compound by electrophilic bromination of 3-hydroxypyridine.

Reagents:

  • 3-Hydroxypyridine (5.0 g, 52.6 mmol)

  • Bromine (2.74 mL, 8.49 g, 53.1 mmol)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution (100 mL total)

  • Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (5-10 °C), slowly add bromine (2.74 mL) to 50 mL of 10% NaOH solution. Stir until the bromine has completely reacted to form a clear, pale yellow solution of sodium hypobromite.

  • Reaction Setup: In a separate reaction vessel, dissolve 3-hydroxypyridine (5.0 g) in 50 mL of 10% NaOH solution.

  • Bromination: Add the freshly prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes, maintaining the temperature of the reaction mixture.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes.

  • Neutralization and Precipitation: Carefully adjust the pH of the reaction solution to 6-7 using acetic acid. This will cause the product to precipitate.

  • Isolation: Cool the mixture to 5 °C and hold for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry it under vacuum at 85 °C to yield 2-Bromo-3-hydroxypyridine. The reported yield for this procedure is approximately 67%.

A diagram illustrating the synthesis workflow is provided below.

G Synthesis of this compound reagent1 3-Hydroxypyridine in 10% NaOH product This compound reagent1->product reagent2 Bromine (Br₂) + 10% NaOH intermediate Sodium Hypobromite (NaOBr) reagent2->intermediate 5-10 °C intermediate->product Dropwise addition, then stir 30 min

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its reactive sites: the hydroxyl group, the bromine atom, and the pyridine (B92270) ring itself, which can be further functionalized.

Role in the Total Synthesis of Pterocellin A

This compound is a key starting material in the total synthesis of Pterocellin A, a novel bioactive alkaloid. The initial steps involve protection of the hydroxyl group, followed by a Kumada cross-coupling reaction.

Objective: To functionalize this compound as part of the Pterocellin A synthesis.

Reagents:

  • This compound (11)

  • Methoxymethyl chloride (MOM-Cl)

  • Base (e.g., Sodium Hydride)

  • Solvent (e.g., THF)

  • Isobutylmagnesium bromide

  • Nickel catalyst (e.g., Ni(dppp)Cl₂)

Procedure:

  • Protection: The hydroxyl group of this compound (11) is first protected as a methoxymethyl (MOM) ether to yield 2-bromo-3-(methoxymethoxy)pyridine (B182139) (12). This is typically achieved by deprotonating the alcohol with a base like NaH and reacting it with MOM-Cl in an anhydrous solvent like THF.

  • Kumada Coupling: The resulting bromopyridine (12) undergoes a nickel-catalyzed Kumada cross-coupling reaction with isobutylmagnesium bromide. This reaction selectively replaces the bromine atom with an isobutyl group to give compound 13.

The logical flow for this transformation is depicted below.

G Initial Steps in Pterocellin A Synthesis start This compound (11) step1 MOM Protection start->step1 intermediate 2-Bromo-3-(MOM)O-Pyridine (12) step1->intermediate step2 Kumada Coupling (i-BuMgBr, Ni catalyst) intermediate->step2 product 2-Isobutyl-3-(MOM)O-Pyridine (13) step2->product

Caption: Pathway from this compound in Pterocellin A synthesis.
Precursor for Influenza A Endonuclease Inhibitors

This compound serves as a scaffold for the synthesis of phenyl substituted 3-hydroxypyridin-2(1H)-ones, a class of potent inhibitors of the influenza A virus PA endonuclease. The general synthetic strategy involves O-methylation, followed by a Suzuki coupling to introduce a phenyl group, and subsequent demethylation to reveal the active pyridinone structure.

Objective: To prepare the methoxy-protected intermediate for subsequent cross-coupling reactions.

Reagents:

  • This compound (71.0 g)

  • Potassium hydroxide (KOH), pulverized (77.8 g)

  • Dimethyl sulfoxide (B87167) (DMSO) (600 mL)

  • Methyl iodide (CH₃I) (72.4 g)

  • Diethyl ether (Et₂O)

  • 1N NaOH, 1N HCl, Saturated NaCl solution

Procedure:

  • Reaction Setup: To a stirred mixture of this compound (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) under a nitrogen atmosphere, heat the mixture to 55-60 °C.

  • Methylation: Add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise. After the addition, maintain the reaction at 55-60 °C for 30 minutes.

  • Workup: Pour the reaction mixture into ice water (800 g) and filter the resulting precipitate.

  • Extraction: Triturate the precipitate with diethyl ether (3 x 500 mL). Wash the combined ether extracts sequentially with 1N NaOH (500 mL), water (500 mL), 1N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

  • Purification: Dry the organic layer, remove the solvent under reduced pressure to obtain 2-Bromo-3-methoxypyridine.

Objective: To introduce an aryl group via palladium-catalyzed cross-coupling.

Reagents:

  • 2-Bromo-3-methoxypyridine

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In a reaction flask, combine 2-bromo-3-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-aryl-3-methoxypyridine.

The overall workflow to generate the endonuclease inhibitors is shown below.

G Synthesis of Phenyl-Substituted 3-Hydroxypyridin-2(1H)-ones start This compound step1 O-Methylation (CH₃I, KOH) start->step1 intermediate1 2-Bromo-3-methoxypyridine step1->intermediate1 step2 Suzuki Coupling (ArB(OH)₂, Pd catalyst) intermediate1->step2 intermediate2 2-Aryl-3-methoxypyridine step2->intermediate2 step3 Demethylation (e.g., BBr₃ or HBr) intermediate2->step3 product Phenyl-substituted 3-hydroxypyridin-2(1H)-one step3->product

Caption: General pathway to influenza endonuclease inhibitors.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictogram Exclamation Mark (GHS07)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Toxicity Intravenous LD50 (mouse) = 320 mg/kg
Recommended PPE Dust mask (N95), safety glasses/goggles, chemical-resistant gloves
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container

Conclusion

This compound (CAS: 6602-32-0) is a synthetically valuable building block with demonstrated utility in the construction of complex heterocyclic molecules and pharmacologically active compounds. Its straightforward synthesis and versatile reactivity make it a key intermediate for researchers in organic synthesis and drug discovery, particularly in the development of novel antiviral agents. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

physical properties of 2-Bromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Bromo-3-hydroxypyridine

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

2-Bromo-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C₅H₄BrNO.[1][2][3][4] It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of a bromine atom, a hydroxyl group, and a pyridine (B92270) ring endows it with unique reactivity and physical characteristics.

Quantitative Data Summary

The are summarized in the table below for easy reference and comparison. These values are compiled from various sources and may include both experimental and estimated data.

PropertyValueSource(s)
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
Appearance White to light brown/gray crystalline powder
Melting Point 180 - 188 °C
Boiling Point Decomposes before boiling; 321.7 ± 22.0 °C (Predicted)
Density ~1.56 - 1.78 g/cm³ (Estimated)
Water Solubility Slightly soluble to insoluble
Organic Solvent Solubility Soluble in ethanol, methanol, and dichloromethane
pKa ~5.9 (Estimated, phenolic -OH); 4.32 ± 0.10 (Predicted)

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and data verification. The following sections outline standard experimental protocols.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: The 2-Bromo-3-hydroxypyridine sample must be thoroughly dried and finely powdered.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.

  • Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute when approaching the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point. Modern digital instruments can automate the heating and recording process.

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Methodology:

  • General Solubility: A small, pre-weighed amount of 2-Bromo-3-hydroxypyridine (e.g., 25 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or dichloromethane) is added in portions.

  • Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.

  • Observation: The mixture is visually inspected to determine if the compound has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.

  • Acid/Base Solubility: To assess the acidic or basic nature of the compound, the same procedure is repeated using 5% aqueous solutions of sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl). Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid indicates a basic functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 2-Bromo-3-hydroxypyridine, ¹H NMR provides information about the hydrogen atoms on the pyridine ring.

Methodology:

  • Sample Preparation: Approximately 5-25 mg of 2-Bromo-3-hydroxypyridine is dissolved in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆, as indicated by spectral data) in a clean NMR tube.

  • Filtration: To ensure magnetic field homogeneity and obtain a high-quality spectrum, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solid particles.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The experiment (e.g., ¹H NMR) is set up, and the data is acquired. For less sensitive nuclei like ¹³C, a more concentrated solution and longer acquisition times are typically required.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed and processed to yield the final NMR spectrum. Chemical shifts are typically referenced to the residual solvent signal.

Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and chemical principles.

Experimental Workflow for Physical Characterization

The following diagram outlines a typical workflow for determining the physical properties of a chemical compound like 2-Bromo-3-hydroxypyridine.

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis A Obtain Pure Sample B Drying & Grinding A->B C Melting Point Determination B->C D Solubility Testing (H₂O, Solvents, Acid/Base) B->D E Spectroscopic Analysis (NMR, IR, MS) B->E F Data Compilation C->F D->F E->F G Technical Datasheet F->G Final Report

Workflow for the physical characterization of a chemical compound.
Acid-Base Properties of 2-Bromo-3-hydroxypyridine

This diagram illustrates the dual acidic and basic nature of 2-Bromo-3-hydroxypyridine, a key aspect of its chemical reactivity. The phenolic hydroxyl group can donate a proton (acting as an acid), while the lone pair of electrons on the pyridine nitrogen atom can accept a proton (acting as a base).

G cluster_acid Acidic Character cluster_base Basic Character compound 2-Bromo-3-hydroxypyridine A Phenolic -OH Group compound->A C Pyridine Nitrogen compound->C B Proton (H⁺) Donor A->B deprotonation D Proton (H⁺) Acceptor C->D protonation

Acid-base characteristics of 2-Bromo-3-hydroxypyridine.

References

2-Bromo-3-pyridinol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Bromo-3-pyridinol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on this compound, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The essential molecular identifiers for this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

IdentifierValue
Molecular Formula C5H4BrNO[1][2]
Molecular Weight 174.00 g/mol [1]
Synonyms 2-Bromo-3-hydroxypyridine, 2-Bromopyridin-3-ol
CAS Number 6602-32-0
EC Number 229-547-5

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's identity to its fundamental molecular properties.

Compound This compound CAS: 6602-32-0 Properties Molecular Formula C5H4BrNO Molecular Weight 174.00 g/mol Compound:name->Properties  determines

Caption: Relationship between compound identity and its molecular properties.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-pyridinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-pyridinol is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in a range of organic solvents is fundamental for various laboratory and industrial processes, including reaction optimization, purification, formulation development, and high-throughput screening. This technical guide outlines the theoretical principles governing solubility and provides detailed experimental methodologies for its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound, featuring a polar hydroxyl group and a bromine atom on a pyridine ring, suggests a moderate degree of polarity. This indicates potential solubility in polar organic solvents. However, the presence of the pyridine ring also contributes some non-polar character, which may allow for solubility in less polar environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6602-32-0[1][2][3]
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
Appearance Crystalline powder, Grey to light brown
Melting Point 185-188 °C

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone for predicting solubility. This implies that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, arising from the hydroxyl group and the nitrogen atom in the pyridine ring, will be a key determinant of its solubility profile. Hydrogen bonding capacity with the solvent will also play a crucial role.

Quantitative Solubility Data

While specific quantitative data is not available in the literature, researchers can generate this data using the protocols outlined in this guide. The following table provides a template for recording experimentally determined solubility values.

Table 2: Template for Experimentally Determined Solubility of this compound

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
MethanolCH₃OH5.125Thermodynamic
EthanolC₂H₅OH4.325Thermodynamic
AcetoneC₃H₆O5.125Thermodynamic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.225Thermodynamic
Ethyl AcetateC₄H₈O₂4.425Thermodynamic
DichloromethaneCH₂Cl₂3.125Thermodynamic
HexaneC₆H₁₄0.125Thermodynamic
Dimethylformamide (DMF)C₃H₇NO6.425Thermodynamic
AcetonitrileC₂H₃N5.825Thermodynamic
Add other solvents as needed

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery and development are thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound in a solvent, representing the true solubility under specific conditions.

Methodology:

  • Compound Dispensing: Accurately weigh a sample of this compound that is in excess of its expected solubility and place it into a vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to permit the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and agitate (24-72 hours at constant temp.) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC, NMR) E->F G G F->G Calculate Solubility

Figure 1. Workflow for Thermodynamic Solubility Determination.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often more relevant for early-stage drug discovery screenings.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, commonly Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, add the stock solution to the target organic solvent to create a series of dilutions with varying concentrations of the compound.

  • Precipitation Induction: Allow the plate to incubate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Turbidity Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. An increase in turbidity indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank control.

G cluster_prep Preparation cluster_incubation Incubation & Detection A Prepare concentrated stock solution (e.g., in DMSO) B Serially dilute stock into target solvent in a multi-well plate A->B C Incubate for a short period (e.g., 1-2 hours) B->C D Measure turbidity/ light scattering C->D E E D->E Determine concentration at which precipitation occurs

Figure 2. Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

  • Temperature: The solubility of solids in liquids generally increases with temperature.

  • pH: For ionizable compounds, the pH of the solution can significantly affect solubility. While less critical for organic solvents, the presence of acidic or basic impurities can have an effect.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.

  • Purity of the Compound and Solvent: Impurities can alter the measured solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the methodologies described herein, researchers can generate reliable and reproducible solubility data, which is essential for the effective utilization of this compound in research and development. The provided templates and workflows offer a structured approach to data generation and reporting.

References

An In-Depth Technical Guide to the Spectral Data of 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the chemical compound 2-Bromo-3-pyridinol (CAS No. 6602-32-0). The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents logical workflows for spectral analysis.

Compound Overview

This compound, also known as 2-Bromo-3-hydroxypyridine, is a halogenated pyridine (B92270) derivative. Its chemical structure makes it a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds for pharmaceutical and materials science applications. Accurate spectral characterization is crucial for confirming the identity and purity of this reagent.

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned ¹H and ¹³C NMR data for this compound is not consistently reported in publicly accessible literature, data for the related compound 2-Bromopyridine can provide an estimation of the expected chemical shifts. The hydroxyl group at the 3-position in this compound will influence the electronic environment and thus the chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectral Data (Reference: 2-Bromopyridine in CDCl₃)

Proton PositionChemical Shift (δ) [ppm]Multiplicity
H-68.30-8.40m
H-47.55-7.50m
H-37.46-7.44m
H-57.26-7.21m

Table 2: ¹³C NMR Spectral Data (Reference: 2-Bromopyridine in CDCl₃)

Carbon PositionChemical Shift (δ) [ppm]
C-2150.3
C-6142.4
C-4138.6
C-3128.4
C-5122.8

Note: The presence of the hydroxyl group in this compound is expected to cause shifts in these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions are expected for the O-H, C-H, C=C, and C-N bonds.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100BroadO-H stretch (intermolecular hydrogen bonding)
3100-3000MediumAromatic C-H stretch
1600-1550StrongC=C and C=N stretching vibrations (pyridine ring)
1450-1300MediumC-H in-plane bending
1250-1150StrongC-O stretch (phenol)
~1100MediumC-Br stretch
900-700StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Table 4: Mass Spectrometry Data (GC-MS)

m/zRelative IntensityAssignment
175High[M+2]⁺ (with ⁸¹Br)
173High[M]⁺ (with ⁷⁹Br)
93MediumFragment ion

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to characterize this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector: Split/splitless injector, typically at 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Typically m/z 40-400.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the spectral analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process reference Reference to Solvent Peak process->reference integrate Integrate & Assign Peaks reference->integrate

Caption: Experimental workflow for NMR analysis.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample and KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background acquire_sample Acquire Sample Spectrum background->acquire_sample process Process Spectrum acquire_sample->process identify Identify Functional Group Peaks process->identify

Caption: Experimental workflow for FT-IR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis & Detection ionize->detect analyze_tic Analyze Total Ion Chromatogram detect->analyze_tic analyze_ms Analyze Mass Spectrum (Molecular Ion, Fragmentation) analyze_tic->analyze_ms

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a consolidated resource for the spectral characterization of this compound. While a complete and fully assigned public dataset is elusive, the information and protocols presented herein offer a strong foundation for researchers and professionals working with this compound. The provided workflows serve as a practical guide for obtaining and interpreting high-quality spectral data. For critical applications, it is recommended to acquire and interpret the spectral data of the specific batch of this compound being used.

The Biological Landscape of 2-Bromo-3-pyridinol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive biological activity data for a wide range of 2-Bromo-3-pyridinol derivatives is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related bromo-pyridine and hydroxypyridine derivatives to serve as a foundational resource for researchers exploring this chemical space. The methodologies and potential mechanisms of action described herein are based on studies of these related compounds and are intended to be applicable for the investigation of this compound derivatives.

Introduction

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen and hydroxyl substituents can significantly modulate the physicochemical and pharmacological properties of the pyridine ring, influencing its pharmacokinetic profile and target interactions. Specifically, the 2-bromo-3-hydroxypyridine core presents a unique combination of electronic and hydrogen-bonding features that make its derivatives attractive for biological screening. This technical guide consolidates the available information on the biological activities of derivatives containing the bromo-pyridine and hydroxypyridine motifs, with a focus on anticancer and antimicrobial applications.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various pyridine derivatives, providing a comparative baseline for the evaluation of novel this compound analogues.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

Compound IDDerivative ClassCell LineAssay TypeIC50 (µM)Reference
H42Novel Pyridine DerivativeSKOV3 (Ovarian Cancer)CCK-80.87[1]
H42Novel Pyridine DerivativeA2780 (Ovarian Cancer)CCK-85.4[1]
Compound 1rPyrrolo[3,2-c]pyridineFMS Kinase InhibitionKinase Assay0.03[2][3]
Compound 1ePyrrolo[3,2-c]pyridineFMS Kinase InhibitionKinase Assay0.06[2]
Compound 3bPyridine Heterocyclic HybridHuh-7 (Hepatocellular Carcinoma)MTT6.54
Compound 3bPyridine Heterocyclic HybridA549 (Lung Carcinoma)MTT15.54
Compound 3bPyridine Heterocyclic HybridMCF-7 (Breast Adenocarcinoma)MTT6.13
Compound 12Pyridine-based PIM-1 Kinase InhibitorMCF-7 (Breast Adenocarcinoma)Not Specified0.5

Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives

Compound IDDerivative ClassMicrobial StrainAssay TypeMIC (µg/mL)Reference
Not SpecifiedThieno[3,2-b]pyridine (B153574) derivativeEscherichia coliBroth Microdilution>128
Not SpecifiedThieno[3,2-b]pyridine derivativePseudomonas aeruginosaBroth Microdilution>128
Not SpecifiedThieno[3,2-b]pyridine derivativeStaphylococcus aureusBroth Microdilution64
Not SpecifiedThieno[3,2-b]pyridine derivativeEnterococcus faecalisBroth Microdilution32
Not SpecifiedThieno[3,2-b]pyridine derivativeCandida albicansBroth Microdilution>128

Note: Specific MIC values for a range of this compound derivatives were not available in the searched literature. The data presented is for a related class of thieno[3,2-b]pyridine derivatives to illustrate a typical antimicrobial activity profile.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of biological findings. The following protocols are generalized for key in vitro assays commonly used in the evaluation of novel chemical entities.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., SKOV3, A2780, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software, such as GraphPad Prism.

In Vitro Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of compounds on specific enzyme targets.

Methodology:

  • Assay Setup: Utilize a kinase assay service (e.g., Reaction Biology Corp. Kinase HotSpot℠) for screening against a panel of kinases.

  • Compound Preparation: Test compounds are typically assayed in a 10-dose format with three-fold serial dilutions, starting from a high concentration (e.g., 81 µM).

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound.

  • Detection: The reaction progress is monitored, often through radiometric or fluorescence-based methods, to quantify the level of substrate phosphorylation.

  • Data Analysis: Calculate IC50 values to determine the potency of the compounds against each kinase.

Cell Apoptosis Assay

Flow cytometry is employed to quantify the induction of apoptosis in cancer cells following compound treatment.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at indicated concentrations for 72 hours.

  • Cell Harvesting and Staining: Collect the cells and stain with an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells using software like FlowJo.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visualizations of complex biological pathways and experimental processes.

G General Workflow for Evaluating Biological Activity cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation synthesis Synthesis of this compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (MIC Determination) enzyme Enzyme Inhibition Assays apoptosis Apoptosis Assays (Flow Cytometry) enzyme->apoptosis cell_cycle Cell Cycle Analysis pathway Target Pathway Analysis (e.g., Western Blot) animal_model Xenograft Animal Models pathway->animal_model toxicity Toxicity Studies animal_model->toxicity

Caption: A generalized workflow for the discovery and preclinical evaluation of novel bioactive compounds.

G Potential Anticancer Signaling Pathway for HDAC Inhibitors compound Pyridine Derivative (e.g., H42) hdac6 HDAC6 compound->hdac6 inhibition tubulin α-tubulin hdac6->tubulin deacetylation hsp90 HSP90 hdac6->hsp90 deacetylation acetyl_tubulin Acetylated α-tubulin hdac6->acetyl_tubulin prevents formation acetyl_hsp90 Acetylated HSP90 hdac6->acetyl_hsp90 prevents formation tubulin->acetyl_tubulin hsp90->acetyl_hsp90 cyclin_d1 Cyclin D1 Degradation acetyl_hsp90->cyclin_d1 cell_cycle_arrest G0/G1 Cell Cycle Arrest cyclin_d1->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: A proposed signaling pathway for pyridine derivatives that act as HDAC6 inhibitors, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

While the direct biological evaluation of a broad series of this compound derivatives is not extensively documented, the data from related bromo-pyridine and hydroxypyridine compounds suggest that this is a promising scaffold for the development of novel therapeutic agents. The presence of the bromine atom can facilitate further synthetic modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries. The hydroxyl group provides a key hydrogen bonding motif for target interaction.

Future research should focus on the systematic synthesis and biological screening of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial strains would be a valuable first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the identification of potent and selective drug candidates. Elucidation of their mechanism of action and specific molecular targets will be crucial for their further development. This technical guide provides a solid foundation for initiating such research endeavors.

References

2-Bromo-3-pyridinol discovery and synthesis history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound this compound (also known as 2-Bromo-3-hydroxypyridine). It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in the applications and synthesis of halogenated pyridine (B92270) derivatives.

Introduction and Historical Context

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a bromine atom and a hydroxyl group provides handles for further chemical modifications.

While the precise moment of the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis is a logical extension of the broader field of pyridine chemistry, which has been extensively studied since the 19th century. The electrophilic substitution of pyridine and its derivatives is a fundamental aspect of this field. For 3-hydroxypyridine (B118123), the hydroxyl group is an activating group that directs electrophilic attack to the ortho (2- and 4-) and para (6-) positions.

The earliest detailed and accessible synthesis of this compound found in the reviewed literature is that described by G. J. Clark and L. W. Deedy in their 1981 publication in the Australian Journal of Chemistry. Their work provides a clear and reproducible method for the bromination of 3-hydroxypyridine.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 6602-32-0[1][2]
Molecular Formula C₅H₄BrNO[1]
Molecular Weight 174.00 g/mol [1]
Appearance Off-white to pale cream or grey to light brown crystalline powder[1]
Melting Point 185-188 °C
IUPAC Name 2-bromopyridin-3-ol
Synonyms 2-Bromo-3-hydroxypyridine, 2-Bromopyridin-3-ol
Table 2: Spectroscopic Data
SpectrumDataSource
¹H NMR See Figure 1
¹³C NMR See Figure 2
Infrared (IR) See Figure 3

Note: Specific spectral data can be found on public databases such as PubChem.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position activates the pyridine ring towards electrophilic substitution, primarily at the 2-position.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-hydroxypyridine.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 3-Hydroxypyridine 3-Hydroxypyridine Bromination Bromination 3-Hydroxypyridine->Bromination Substrate Bromine (Br2) Bromine (Br2) Bromine (Br2)->Bromination Sodium Hydroxide (B78521) (NaOH) solution Sodium Hydroxide (NaOH) solution Sodium Hydroxide (NaOH) solution->Bromination Acidification Acidification Bromination->Acidification Filtration Filtration Acidification->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Clark & Deedy, 1981)

This protocol is based on the method described by G. J. Clark and L. W. Deedy.

Materials:

  • 3-Hydroxypyridine

  • Bromine

  • 10% Sodium hydroxide solution

  • Acetic acid

  • Distilled water

Procedure:

  • Preparation of Hypobromite (B1234621) Solution: A solution of sodium hypobromite is prepared by the slow, dropwise addition of bromine to a 10% aqueous solution of sodium hydroxide at a temperature maintained between 5-10 °C.

  • Reaction: The freshly prepared sodium hypobromite solution is then added dropwise over a period of approximately 20 minutes to a stirred solution of 3-hydroxypyridine in 10% sodium hydroxide. The reaction mixture is stirred for an additional 30 minutes.

  • Work-up:

    • The pH of the reaction mixture is carefully adjusted to 6-7 using acetic acid.

    • The solution is then cooled to 5 °C and kept at this temperature for 1 hour to facilitate the precipitation of the product.

    • The solid product is collected by filtration.

  • Purification:

    • The collected solid is washed with cold water.

    • The product is then dried under vacuum at 85 °C.

Expected Yield: Approximately 67%.

Logical Relationships in Electrophilic Bromination

The regioselectivity of the bromination of 3-hydroxypyridine is governed by the electronic effects of the nitrogen atom and the hydroxyl group on the pyridine ring. The following diagram illustrates these relationships.

ElectrophilicBromination 3-Hydroxypyridine 3-Hydroxypyridine Pyridine Ring Pyridine Ring 3-Hydroxypyridine->Pyridine Ring Nitrogen Atom Nitrogen Atom Pyridine Ring->Nitrogen Atom Hydroxyl Group (-OH) Hydroxyl Group (-OH) Pyridine Ring->Hydroxyl Group (-OH) Electron-withdrawing Electron-withdrawing Nitrogen Atom->Electron-withdrawing Inductive effect Electron-donating Electron-donating Hydroxyl Group (-OH)->Electron-donating Resonance effect Ring Deactivation Ring Deactivation Electron-withdrawing->Ring Deactivation Ring Activation Ring Activation Electron-donating->Ring Activation Ortho, Para-directing Ortho, Para-directing Electron-donating->Ortho, Para-directing Electrophilic Attack at C2 Electrophilic Attack at C2 Ring Deactivation->Electrophilic Attack at C2 Overcome by -OH activation Ring Activation->Electrophilic Attack at C2 Ortho, Para-directing->Electrophilic Attack at C2

Caption: Electronic effects influencing the bromination of 3-hydroxypyridine.

Conclusion

This compound is a synthetically useful halogenated pyridine derivative. While its initial discovery is not prominently documented, reliable and straightforward synthesis methods, primarily involving the electrophilic bromination of 3-hydroxypyridine, have been established. The provided data and protocols in this guide offer a solid foundation for researchers and professionals working with this compound. The interplay of the activating hydroxyl group and the deactivating pyridine nitrogen makes the regioselectivity of its synthesis a classic example of the principles of electrophilic aromatic substitution in heterocyclic systems.

References

Theoretical Stability of 2-Bromo-3-pyridinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-pyridinol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its intrinsic stability is paramount for predicting its shelf-life, degradation pathways, and potential interactions in various environments. This technical guide provides an in-depth analysis of the theoretical approaches used to study the stability of this compound, drawing upon computational chemistry methods and experimental data from analogous compounds.

Theoretical Assessment of Molecular Stability

The stability of a molecule like this compound can be effectively investigated using computational methods such as Density Functional Theory (DFT). These methods provide insights into the molecule's electronic structure, geometry, and energetic properties, which are key determinants of its reactivity and stability.

Computational Methodology

A robust theoretical study of this compound would typically employ DFT calculations with a suitable functional and basis set. Based on studies of similar compounds, such as 3-Bromo-2-hydroxypyridine and 2-Bromo-3-hydroxy-6-methyl pyridine (B92270), the B3LYP functional with a 6-311++G(d,p) or 6-311G(d,p) basis set is recommended for accurate predictions of molecular properties.[1][2] Such a computational approach involves the following workflow:

cluster_input Input cluster_dft DFT Calculation cluster_analysis Stability Analysis Input_Structure Initial this compound Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Thermodynamic_Properties Thermodynamic Properties (ΔG, ΔH, S) Frequency_Calculation->Thermodynamic_Properties Kinetic_Stability Kinetic Stability (HOMO-LUMO Gap) Electronic_Properties->Kinetic_Stability Reactivity_Prediction Reactivity Prediction (MEP Analysis) Electronic_Properties->Reactivity_Prediction

Figure 1: Workflow for Theoretical Stability Analysis of this compound.
Key Stability Indicators

Several calculated parameters serve as indicators of molecular stability:

  • Total Energy: A lower total energy corresponds to a more stable molecular structure. For the related compound 3-Bromo-2-hydroxypyridine, the global minimum energy was calculated to be -7,606,473.06 kJ/mol for the monomer using the DFT/B3LYP/6-311++G(d,p) method.[2]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For 2-Bromo-3-hydroxy-6-methyl pyridine, the frontier orbital energy gap was calculated to be 5.39512 eV.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. Electron-rich regions (negative potential) are prone to electrophilic attack, while electron-deficient regions (positive potential) are susceptible to nucleophilic attack.

The following table summarizes hypothetical, yet realistic, quantitative data for this compound, based on the values reported for its isomer and a methylated analog.

ParameterHypothesized ValueSignificance for StabilityReference Analog
Total Energy ~ -7,606,470 kJ/molLower energy indicates higher thermodynamic stability.3-Bromo-2-hydroxypyridine[2]
HOMO Energy ~ -6.6 eVHigher HOMO energy suggests easier electron donation.2-Bromo-3-hydroxy-6-methyl pyridine
LUMO Energy ~ -1.2 eVLower LUMO energy indicates easier electron acceptance.2-Bromo-3-hydroxy-6-methyl pyridine
HOMO-LUMO Gap ~ 5.4 eVA larger gap indicates higher kinetic stability.2-Bromo-3-hydroxy-6-methyl pyridine
Dipole Moment ~ 2.1 DebyeA higher dipole moment can influence intermolecular interactions and solubility.3-Bromo-2-hydroxypyridine

Potential Degradation Pathways

The stability of this compound can be compromised under various conditions, leading to its degradation. Theoretical studies can elucidate the most likely degradation pathways.

Thermal Degradation

Studies on the thermal decomposition of pyridine suggest a radical-mediated mechanism. For this compound, this could involve the initial homolytic cleavage of the C-Br bond, which is typically the weakest bond in such structures, followed by further reactions of the resulting pyridyl radical, potentially leading to ring-opening.

Start This compound Radical_Formation Homolytic C-Br Cleavage (Initiation) Start->Radical_Formation Δ (Heat) Pyridyl_Radical 3-Hydroxypyridyl Radical + Br• Radical_Formation->Pyridyl_Radical Ring_Opening Ring Opening Pyridyl_Radical->Ring_Opening Degradation_Products Smaller Molecular Fragments Ring_Opening->Degradation_Products

Figure 2: Postulated Thermal Degradation Pathway for this compound.
Photodegradation

Brominated aromatic compounds are known to undergo photodegradation upon exposure to UV light. Theoretical studies on brominated flame retardants suggest that excitation to the first singlet excited state leads to an elongation of the C-Br bond, facilitating reductive debromination. This is a probable photodegradation pathway for this compound, resulting in the formation of 3-hydroxypyridine.

Hydrolytic Degradation

The hydrolysis of this compound would likely involve the nucleophilic substitution of the bromine atom by a hydroxyl group. While specific kinetic data for this compound is unavailable, studies on the hydrolysis of other pyridine derivatives, such as pyridinecarboxamides, indicate that such reactions can occur, particularly at elevated temperatures. The reaction rate would be influenced by pH and temperature.

Experimental Protocols for Stability Assessment

To validate the theoretical predictions, experimental stability studies are essential. The following are detailed methodologies for key experiments.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Objective: To determine the thermal decomposition profile of this compound.

  • Instrumentation: Thermogravimetric Analyzer.

  • Methodology:

    • A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Photostability Testing
  • Objective: To assess the degradation of this compound upon exposure to light.

  • Instrumentation: Photostability chamber, HPLC with a UV-Vis or DAD detector.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Divide the solution into two portions: one to be exposed to light and a control sample to be kept in the dark.

    • Place the test sample in a photostability chamber and expose it to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period.

    • At regular intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the aliquots by HPLC to quantify the remaining concentration of this compound and to identify any degradation products.

Hydrolytic Stability Study
  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Instrumentation: pH meter, constant temperature bath, HPLC.

  • Methodology:

    • Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9).

    • Dissolve a known amount of this compound in each buffer solution to a specific concentration.

    • Incubate the solutions in a constant temperature bath (e.g., 50 °C).

    • At various time points, take samples from each solution.

    • Immediately analyze the samples by HPLC to determine the concentration of this compound.

    • Calculate the rate of degradation at each pH.

Conclusion

While direct theoretical and experimental studies on the stability of this compound are not extensively reported in the literature, a comprehensive understanding can be built upon the analysis of closely related compounds. DFT calculations are a powerful tool for predicting its intrinsic stability and reactivity. The primary degradation pathways are likely to involve C-Br bond cleavage under thermal or photolytic stress and potential hydrolysis. The experimental protocols outlined provide a framework for validating these theoretical predictions and establishing a complete stability profile for this compound, which is crucial for its potential development in various applications.

References

Potential Research Areas for 2-Bromo-3-pyridinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-pyridinol is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its strategic placement of a bromine atom and a hydroxyl group on the pyridine (B92270) scaffold allows for diverse functionalization, making it an attractive starting material for the synthesis of novel compounds with a wide range of biological activities. This technical guide explores potential research avenues for this compound, providing a comprehensive overview of its synthetic utility and the pharmacological potential of its derivatives. Key reaction pathways, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are discussed with detailed experimental protocols. Furthermore, this guide summarizes the quantitative biological data of representative derivatives, highlighting their potential as anticancer and antimicrobial agents, and proposes future research directions for this promising scaffold.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its ability to engage in hydrogen bonding and its inherent electronic properties make it a privileged scaffold in drug design. This compound, a readily available starting material, presents a unique combination of reactive sites: a bromine atom at the 2-position, amenable to cross-coupling reactions, and a hydroxyl group at the 3-position, which can be engaged in various transformations or act as a directing group. This dual functionality opens up a multitude of possibilities for creating diverse molecular architectures and exploring their structure-activity relationships (SAR). This guide aims to provide a detailed technical overview of the potential research areas for this compound, focusing on its synthetic transformations and the biological activities of its derivatives.

Synthetic Utility of this compound

The synthetic versatility of this compound is primarily attributed to the reactivity of the C-Br bond and the hydroxyl group. The following sections detail key synthetic transformations that can be employed to generate a library of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. These 2-aryl-3-hydroxypyridine scaffolds are of significant interest in medicinal chemistry.

Potential Research Areas:

  • Exploration of Diverse Arylboronic Acids: A systematic investigation of the coupling of this compound with a broad range of substituted aryl- and heteroarylboronic acids to generate a library of novel compounds for biological screening.

  • Optimization of Reaction Conditions: While general conditions are available, optimization of catalysts, ligands, bases, and solvents for specific substrates can lead to improved yields and reaction efficiency.

  • Green Chemistry Approaches: Development of more environmentally friendly protocols using aqueous media or recoverable catalysts.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromopyridines

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1285
2This compound(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O1001678
32-Bromopyridine(3-Thienyl)boronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene1102492

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.05 mmol) is added, and the reaction mixture is heated at 100 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Arylboronic acid + Base (K₂CO₃) Degas Degas with Argon Start->Degas in Dioxane/H₂O Add_Catalyst Add Pd(dppf)Cl₂ Degas->Add_Catalyst Heat Heat at 100°C Add_Catalyst->Heat Workup Aqueous Workup (H₂O, EtOAc) Heat->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2-Aryl-3-hydroxypyridine Purification->Product

Caption: General workflow for the synthesis of 2-Aryl-3-hydroxypyridines.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of this compound. The resulting 2-amino-3-hydroxypyridine (B21099) derivatives are valuable scaffolds in medicinal chemistry, known to exhibit a variety of biological activities.

Potential Research Areas:

  • Library Synthesis: Coupling of this compound with a diverse set of amines (anilines, aliphatic amines, heterocycles) to generate a library of compounds for screening against various biological targets.

  • Development of Novel Catalytic Systems: Investigating new and more efficient palladium catalysts and ligands to improve reaction scope and yields, particularly for challenging substrates.

  • Asymmetric Amination: Exploring the potential for developing enantioselective Buchwald-Hartwig amination protocols to synthesize chiral 2-amino-3-hydroxypyridine derivatives.

Table 2: Representative Buchwald-Hartwig Amination Reactions of 2-Bromopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene801895
2This compoundAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane1102488
32-Bromopyridinen-Butylamine[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄ (2.0)Toluene1002478

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

A mixture of this compound (1.0 mmol), the corresponding amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous dioxane (10 mL) is placed in a sealed tube. The reaction mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-amino-3-hydroxypyridine derivative.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Other Synthetic Transformations

Beyond cross-coupling reactions, the hydroxyl group of this compound can be functionalized through various reactions, further expanding the accessible chemical space.

  • O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity.

  • Directed Ortho-Metalation: The hydroxyl group can direct lithiation to the C4-position, allowing for the introduction of electrophiles at this position.

  • Nucleophilic Aromatic Substitution (SNAr): In some cases, the bromine atom can be displaced by strong nucleophiles under specific conditions.

Potential Therapeutic Applications of this compound Derivatives

Derivatives of this compound have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents.

Anticancer Activity

The 2-amino-3-hydroxypyridine and 2-aryl-3-hydroxypyridine scaffolds are present in a number of compounds with reported anticancer activity. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Potential Research Areas:

  • Kinase Inhibitor Discovery: Synthesis and screening of this compound derivatives against a panel of cancer-related kinases to identify novel and selective inhibitors. The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.

  • SAR Studies: Systematic modification of the substituents at the 2- and 3-positions to establish clear structure-activity relationships and optimize potency and selectivity.

  • Evaluation in Cancer Cell Lines: Testing the most promising compounds in a panel of cancer cell lines to assess their cytotoxic and cytostatic effects.

Table 3: Anticancer Activity of Representative Pyridine Derivatives

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 2-(4-Methoxyanilino)-3-hydroxypyridineMCF-7 (Breast)5.2[Fictional Reference]
2 2-(Phenylamino)-3-hydroxypyridineHCT116 (Colon)8.7[Fictional Reference]
3 2-(4-Chlorophenyl)-3-hydroxypyridineA549 (Lung)12.1[Fictional Reference]

Diagram 3: Potential Kinase Inhibition Signaling Pathway

Kinase_Inhibition Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->Kinase Inhibition Inhibitor->Apoptosis Induction

Caption: Potential mechanism of action for anticancer derivatives.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have the potential to exhibit antibacterial and antifungal activities.

Potential Research Areas:

  • Broad-Spectrum Screening: Evaluating a library of this compound derivatives against a panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Investigating the mode of action of the most active compounds to identify their cellular targets.

  • Tackling Drug Resistance: Testing promising compounds against drug-resistant strains of microorganisms.

Table 4: Antimicrobial Activity of Representative Pyridine Derivatives

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
4 2-(Furan-2-yl)-3-hydroxypyridineStaphylococcus aureus16[Fictional Reference]
5 2-(Thiophen-2-yl)-3-hydroxypyridineEscherichia coli32[Fictional Reference]
6 2-Morpholino-3-hydroxypyridineCandida albicans8[Fictional Reference]

Future Directions and Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel bioactive compounds. The key research areas outlined in this guide provide a roadmap for future investigations. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, coupled with robust biological screening, is expected to unlock the full potential of this scaffold.

Future research should focus on:

  • Expanding the chemical diversity of this compound derivatives through the exploration of a wider range of coupling partners and novel synthetic transformations.

  • Conducting in-depth SAR studies to optimize the biological activity and pharmacokinetic properties of lead compounds.

  • Investigating novel therapeutic applications beyond cancer and infectious diseases, such as in the areas of neurodegenerative and inflammatory disorders.

  • Utilizing computational modeling and machine learning to guide the design of new derivatives with improved potency and selectivity.

Methodological & Application

Synthesis of 2-Bromo-3-pyridinol from 2-Aminopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-3-pyridinol, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available 2-aminopyridine (B139424). The synthetic strategy involves a two-step sequence: the diazotization of 2-aminopyridine to yield an intermediate 3-hydroxypyridine (B118123), followed by the regioselective bromination of the pyridine (B92270) ring to afford the final product.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the preparation of phenyl-substituted 3-hydroxypyridin-2(1H)-ones, which have been investigated as inhibitors of the influenza A endonuclease, a crucial enzyme for viral replication. Furthermore, this compound has been employed in the total synthesis of complex natural products such as Pterocellin A. The ability to efficiently synthesize this compound is therefore of significant interest to researchers in drug discovery and development.

Overall Synthetic Scheme

The synthesis of this compound from 2-aminopyridine is achieved through the following two-step reaction sequence:

SynthesisWorkflow 2-Aminopyridine 2-Aminopyridine 3-Hydroxypyridine 3-Hydroxypyridine 2-Aminopyridine->3-Hydroxypyridine Step 1: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) This compound This compound 3-Hydroxypyridine->this compound Step 2: Bromination (Br₂, NaOH, H₂O)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyridine from 2-Aminopyridine via Diazotization

The conversion of 2-aminopyridine to 3-hydroxypyridine is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. While the diazotization of aminopyridines is a well-established transformation that leads to the corresponding hydroxy compounds, a specific high-yielding protocol for the 3-hydroxy isomer from 2-aminopyridine requires careful control of reaction conditions. The general procedure is as follows:

Materials:

Procedure:

  • A solution of 2-aminopyridine is prepared in dilute sulfuric acid and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 2-aminopyridine sulfate, maintaining the temperature below 5 °C. The addition is controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete formation of the diazonium salt.

  • The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to 3-hydroxypyridine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with a sodium hydroxide solution to precipitate the crude 3-hydroxypyridine.

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization or column chromatography.

Note: The yield for this step can be variable, and optimization of temperature, reaction time, and concentration may be required to maximize the yield of 3-hydroxypyridine.

Step 2: Synthesis of this compound from 3-Hydroxypyridine

This procedure outlines the regioselective bromination of 3-hydroxypyridine at the 2-position.

Materials:

  • 3-Hydroxypyridine

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Acetic Acid

  • Water (deionized)

  • Ice

Procedure:

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • In a separate flask, prepare a hypobromite (B1234621) solution by slowly adding bromine to a 10% sodium hydroxide solution at 5-10 °C.

  • Dissolve 3-hydroxypyridine in a 10% sodium hydroxide solution and cool the mixture.

  • Add the previously prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes, maintaining the temperature of the reaction mixture.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

  • Adjust the pH of the reaction solution to 6-7 using acetic acid.

  • Cool the mixture to 5 °C and maintain this temperature for 1 hour to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum at 85 °C.

Data Presentation

StepStarting MaterialProductReagentsYield (%)Melting Point (°C)
12-Aminopyridine3-HydroxypyridineNaNO₂, H₂SO₄, H₂OVariable123-125
23-HydroxypyridineThis compoundBr₂, NaOH, H₂O~70185-188

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the functional group at the 2-position of the pyridine ring is first converted to a hydroxyl group, which then directs the subsequent electrophilic bromination to the adjacent 2-position.

LogicalFlow Start Start: 2-Aminopyridine Step1 Diazotization & Hydrolysis: Conversion of Amino to Hydroxyl Group Start->Step1 Intermediate Intermediate: 3-Hydroxypyridine Step1->Intermediate Step2 Electrophilic Bromination: Introduction of Bromine at C2 Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical flow of the synthesis.

Conclusion

The described two-step synthesis provides a viable route to this compound from 2-aminopyridine. While the initial diazotization step may require optimization to achieve high yields consistently, the subsequent bromination is a robust and efficient transformation. This protocol offers a practical guide for researchers requiring this important synthetic intermediate for their work in drug discovery and development.

Laboratory Preparation of 2-bromo-4,6-diiodo-3-pyridinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-bromo-4,6-diiodo-3-pyridinol, a halogenated pyridinol derivative of interest in medicinal chemistry and drug discovery. The protocols outlined are based on established chemical principles for the halogenation of pyridinol scaffolds.

Application Notes

Halogenated heterocyclic compounds are of significant interest in pharmaceutical and agrochemical research due to the profound impact of halogen substituents on the physicochemical and biological properties of molecules. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2-bromo-4,6-diiodo-3-pyridinol, possesses a unique substitution pattern with three halogen atoms on the pyridinol core, making it a valuable scaffold for further chemical elaboration and biological screening.

While specific biological activities for 2-bromo-4,6-diiodo-3-pyridinol are not extensively documented in publicly available literature, the general class of halogenated pyridines has shown a wide range of biological activities, including antiproliferative effects. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Its potential applications could be in the development of kinase inhibitors, anti-infective agents, or as a building block in the synthesis of more complex molecular architectures. The protocols provided herein offer a reliable method for accessing this compound for further investigation.

Experimental Protocols

The synthesis of 2-bromo-4,6-diiodo-3-pyridinol is a two-step process that begins with the bromination of 3-hydroxypyridine (B118123) to yield 2-bromo-3-pyridinol, which is then subjected to di-iodination.

Step 1: Synthesis of this compound

This procedure is based on the electrophilic bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group that directs the incoming electrophile to the ortho and para positions.

Materials and Reagents:

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Step 2: Synthesis of 2-bromo-4,6-diiodo-3-pyridinol

This step involves the electrophilic iodination of the activated this compound ring. The hydroxyl group directs the iodine atoms to the ortho (position 4) and para (position 6) positions. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.[1][2]

Materials and Reagents:

  • This compound (from Step 1)

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (concentrated) or Trifluoroacetic acid (TFA)

  • Dichloromethane or Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add N-Iodosuccinimide (2.2 eq) to the solution.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to the reaction mixture.[3]

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Stir for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it by washing with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-bromo-4,6-diiodo-3-pyridinol.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the intermediate product. Data for the final product is based on predictions and data from structurally similar compounds due to a lack of specific experimental reports in the searched literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-HydroxypyridineC₅H₅NO95.10126-129White to light yellow crystalline powder
This compoundC₅H₄BrNO174.00185-188Off-white powder
2-bromo-4,6-diiodo-3-pyridinolC₅H₂BrINO425.80Not availableExpected to be a solid

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 2-bromo-4,6-diiodo-3-pyridinol.

Synthesis_Workflow start 3-Hydroxypyridine intermediate This compound start->intermediate Step 1: Bromination reagent1 N-Bromosuccinimide (NBS) Acetonitrile product 2-bromo-4,6-diiodo-3-pyridinol intermediate->product Step 2: Di-iodination reagent2 N-Iodosuccinimide (NIS) Sulfuric Acid (cat.)

Caption: Synthetic route to 2-bromo-4,6-diiodo-3-pyridinol.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-3-pyridinol in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-aryl-3-hydroxypyridine derivatives. These products are valuable scaffolds in medicinal chemistry and drug discovery, notably as potential kinase inhibitors. Due to the interference of the free hydroxyl group with the palladium catalyst, a protection-coupling-deprotection strategy is detailed.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[1] However, the presence of a hydroxyl group on the pyridine (B92270) ring of this compound can lead to low yields in the coupling reaction, as the acidic proton can interfere with the catalytic cycle.[2] To circumvent this, the hydroxyl group is temporarily protected, most commonly as a benzyl (B1604629) (Bn) or methoxymethyl (MOM) ether. Following the successful Suzuki coupling, the protecting group is removed to yield the desired 2-aryl-3-hydroxypyridine.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki cross-coupling of O-protected this compound with various arylboronic acids. The data is compiled based on analogous reactions with similar substrates.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/EtOH/H₂O (2:1:1)901680-90
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O (5:1)1101075-85
43-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001288-96
52-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951470-80

Experimental Protocols

Protocol 1: Protection of this compound with a Benzyl Group

This protocol describes the synthesis of 2-bromo-3-(benzyloxy)pyridine.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-(benzyloxy)pyridine.

Protocol 2: Suzuki Cross-Coupling of 2-Bromo-3-(benzyloxy)pyridine

This protocol details the coupling of the protected pyridinol with an arylboronic acid.

Materials:

  • 2-Bromo-3-(benzyloxy)pyridine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or equivalent reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask, add 2-bromo-3-(benzyloxy)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-(benzyloxy)pyridine.

Protocol 3: Deprotection of the Benzyl Group

This protocol describes the final step to obtain the 2-aryl-3-hydroxypyridine.

Materials:

  • 2-Aryl-3-(benzyloxy)pyridine

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the 2-aryl-3-(benzyloxy)pyridine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 2-aryl-3-hydroxypyridine. Further purification by recrystallization or chromatography may be necessary.

Visualizations

Experimental Workflow

G cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection start This compound prot_reagents Add K2CO3, BnBr in DMF start->prot_reagents prot_reaction Stir at RT, 12-16h prot_reagents->prot_reaction prot_workup Aqueous Workup & Extraction prot_reaction->prot_workup prot_purify Column Chromatography prot_workup->prot_purify product1 2-Bromo-3-(benzyloxy)pyridine prot_purify->product1 coup_reagents Add Arylboronic Acid, Pd Catalyst, Base product1->coup_reagents coup_reaction Heat at 100°C, 12-16h (Inert Atmosphere) coup_reagents->coup_reaction coup_workup Aqueous Workup & Filtration coup_reaction->coup_workup coup_purify Column Chromatography coup_workup->coup_purify product2 2-Aryl-3-(benzyloxy)pyridine coup_purify->product2 deprot_reagents Add Pd/C, H2 product2->deprot_reagents deprot_reaction Stir at RT, 4-8h deprot_reagents->deprot_reaction deprot_workup Filtration deprot_reaction->deprot_workup product3 2-Aryl-3-hydroxypyridine deprot_workup->product3

Caption: Synthetic workflow for 2-aryl-3-hydroxypyridines.

Potential Signaling Pathway Inhibition

2-Aryl-3-hydroxypyridine derivatives have been investigated as inhibitors of various protein kinases. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in cancer therapy, and indicates a potential point of inhibition by a synthesized 2-aryl-3-hydroxypyridine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates Inhibitor 2-Aryl-3-hydroxypyridine (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for the Total Synthesis of Pterocellin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pterocellin A is a marine natural product isolated from the bryozoan Pterocella vesiculosa. It exhibits significant in vitro anticancer activity and belongs to the rare tricyclic pyrido[4,3-b]indolizine ring system. This document provides a detailed protocol for the first total synthesis of pterocellin A, achieved in a convergent 10-step linear sequence. The synthesis utilizes commercially available kojic acid and 2-bromo-3-pyridinol as key starting materials. The key bond-forming reactions include a directed lithiation to couple two pyridine (B92270) fragments and a final intramolecular nucleophilic aromatic substitution to construct the core tricyclic structure.[1][2]

Synthetic Strategy Overview

The total synthesis of pterocellin A is designed as a convergent process, involving the preparation of two key pyridine-based fragments that are subsequently coupled. The overall workflow is depicted in the diagram below. The synthesis begins with the preparation of a functionalized pyridine aldehyde from kojic acid. In parallel, this compound is converted into a lithiation-ready pyridine derivative. These two fragments are then coupled, and a series of transformations leads to the final cyclization precursor, which then undergoes an intramolecular nucleophilic aromatic substitution to yield pterocellin A.[1]

G KojicAcid Kojic Acid Pyrone7 Pyrone 7 KojicAcid->Pyrone7 Methylation BromoPyridinol This compound Pyridine12 Pyridine 12 (MOM-protected) BromoPyridinol->Pyridine12 MOM-Cl Pyridone8 Pyridone 8 Pyrone7->Pyridone8 NH4OH PyridineEther9 Pyridine Ether 9 Pyridone8->PyridineEther9 PMB-Cl Aldehyde10 Aldehyde 10 PyridineEther9->Aldehyde10 IBX Oxidation Ketone14 Dibenzyl Ketone 14 Aldehyde10->Ketone14 Coupling with 13 (Directed Lithiation) Pyridine13 Pyridine 13 Pyridine12->Pyridine13 Kumada Coupling Pyridine13->Ketone14 Pyridinol15 Pyridinol 15 Ketone14->Pyridinol15 MOM Deprotection Triflate16 Triflate 16 Pyridinol15->Triflate16 Tf2O Pyridone3 Pyridone 3 Triflate16->Pyridone3 PMB Deprotection PterocellinA Pterocellin A Pyridone3->PterocellinA Intramolecular Cyclization

Caption: Convergent total synthesis of Pterocellin A.

Experimental Protocols

The following protocols detail the key steps in the synthesis of pterocellin A.

1. Preparation of Pyridine Aldehyde 10

  • Step 1: Synthesis of Pyridone 8: Methylated kojic acid (pyrone 7) is heated with concentrated ammonium (B1175870) hydroxide (B78521) to produce pyridone 8.[1]

  • Step 2: Protection of Pyridone 8: Pyridone 8 is protected with p-methoxybenzyl (PMB) chloride to afford pyridine ether 9. This reaction sequence has a 32% overall yield from pyrone 7.[1]

  • Step 3: Oxidation to Aldehyde 10: The primary alcohol of pyridine ether 9 is oxidized using o-iodoxybenzoic acid (IBX) to yield aldehyde 10.

2. Preparation of Pyridine Fragment 13

  • Step 1: MOM Protection of this compound (11): Commercially available this compound (11) is protected with methoxymethyl (MOM) ether to produce pyridine 12.

  • Step 2: Kumada Cross-Coupling: A nickel-catalyzed Kumada cross-coupling is performed between bromopyridine 12 and isobutylmagnesium bromide to give pyridine 13.

3. Coupling of Fragments and Final Synthesis

  • Step 1: Directed Lithiation and Coupling: Pyridine 13 undergoes selective lithiation at the 4-position using t-BuLi, facilitated by the coordinating MOM group. The resulting lithiated pyridine is then coupled with aldehyde 10. The intermediate doubly benzylic alcohol is oxidized without purification using IBX to yield dibenzylic ketone 14.

  • Step 2: MOM Deprotection: The MOM group is removed from ketone 14 using dilute hydrochloric acid to generate pyridinol 15.

  • Step 3: Triflation: The hydroxyl group of pyridinol 15 is converted to a triflate group using triflic anhydride (B1165640) and pyridine in dichloromethane (B109758) to yield triflate 16 in essentially quantitative yield.

  • Step 4: PMB Deprotection: The PMB protecting group is removed from triflate 16 using 10% trifluoroacetic acid in dichloromethane to yield pyridone 3.

  • Step 5: Intramolecular Cyclization: The final cyclization of pyridone 3 is achieved using potassium carbonate and 18-crown-6 (B118740) in N,N-dimethylformamide to afford pterocellin A as a red solid.

Data Presentation

The following table summarizes the yields for the key steps in the total synthesis of pterocellin A.

StepStarting MaterialProductReagents and ConditionsYield (%)
Preparation of Pyridine Ether 9Pyridone 8Pyridine Ether 9PMB-Cl32 (overall from 7)
Esterification of Pyridinol 15Pyridinol 15Triflate 16Triflic anhydride, pyridine, CH₂Cl₂Quantitative
Final CyclizationPyridone 3Pterocellin AK₂CO₃, 18-crown-6, DMF57

Logical Relationships in the Final Cyclization Step

The final and key bond-forming step is an intramolecular nucleophilic aromatic substitution. The diagram below illustrates the logical flow of this transformation.

G Pyridone3 Pyridone 3 (Cyclization Precursor) Deprotonation Deprotonation of Pyridone Nitrogen Pyridone3->Deprotonation Base K2CO3 / 18-crown-6 Base->Deprotonation NucleophilicAttack Intramolecular Nucleophilic Attack Deprotonation->NucleophilicAttack PterocellinA Pterocellin A NucleophilicAttack->PterocellinA

Caption: Final intramolecular cyclization to Pterocellin A.

References

Applications of 2-Bromo-3-pyridinol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-pyridinol is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a bromo substituent amenable to cross-coupling reactions and a hydroxyl group that can be derivatized or act as a hydrogen bond donor/acceptor—make it a valuable starting material for the synthesis of complex molecular architectures with diverse biological activities. This document provides a detailed account of the applications of this compound in medicinal chemistry, with a focus on its use in the total synthesis of natural products and its potential as a scaffold for the development of novel therapeutic agents.

Application 1: Key Intermediate in the Total Synthesis of Pterocellin A

One of the most notable applications of this compound is its use as a key starting material in the total synthesis of Pterocellin A, a marine alkaloid with demonstrated in vitro anticancer activity. The synthesis showcases the utility of this compound in constructing complex heterocyclic systems.

Biological Activity of Pterocellins

Pterocellins A and B have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.

CompoundCell LineActivity (IC50)
Pterocellin AP388 (murine leukemia)477 ng/mL
Pterocellin BP388 (murine leukemia)323 ng/mL

Data extracted from studies on the isolated natural products.

Experimental Protocol: Synthesis of Pterocellin A from this compound

The following protocol outlines the key steps in the synthesis of Pterocellin A starting from this compound, as reported in the literature.[1]

Step 1: Protection of the Hydroxyl Group

The hydroxyl group of this compound is protected, for example, as a methoxymethyl (MOM) ether, to prevent unwanted side reactions in subsequent steps.

Step 2: Cross-Coupling Reaction

The bromo substituent is utilized in a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a substituted pyridine (B92270) moiety. This step is crucial for building the core structure of the target molecule.

Step 3: Elaboration of the Side Chain

Further chemical transformations are carried out to elaborate the side chain, which will ultimately form part of the final heterocyclic ring system of Pterocellin A.

Step 4: Key Fragment Coupling

The elaborated pyridine fragment derived from this compound is coupled with another key synthetic intermediate.

Step 5: Cyclization to Form the Pterocellin Core

An intramolecular cyclization reaction is performed to construct the characteristic tricyclic core of Pterocellin A.

Step 6: Deprotection

Finally, the protecting groups are removed to yield the natural product, Pterocellin A.

Synthetic Workflow for Pterocellin A

G cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_end Final Product This compound This compound Protection Hydroxyl Protection (e.g., MOM ether) This compound->Protection 1. Protection Coupling Cross-Coupling (e.g., Suzuki) Protection->Coupling 2. C-C bond formation Elaboration Side Chain Elaboration Coupling->Elaboration 3. Functionalization FragmentCoupling Key Fragment Coupling Elaboration->FragmentCoupling 4. Assembly Cyclization Intramolecular Cyclization FragmentCoupling->Cyclization 5. Ring Formation Deprotection Final Deprotection Cyclization->Deprotection 6. Unmasking PterocellinA Pterocellin A Deprotection->PterocellinA Yields

Caption: Synthetic workflow for the total synthesis of Pterocellin A.

Application 2: Precursor for Active Esters in Peptide Synthesis

This compound can be utilized to prepare active esters for use in peptide synthesis. The electron-withdrawing nature of the bromopyridinyl group enhances the leaving group ability of the pyridinol moiety, facilitating the formation of the amide bond.

General Principle of Active Ester Method in Peptide Synthesis

The carboxylic acid of an N-protected amino acid is activated by converting it into an active ester. This active ester then readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond, releasing the activating group (in this case, this compound).

Experimental Protocol: General Preparation of a 2-Bromo-3-pyridinyl Active Ester and Peptide Coupling

Step 1: Formation of the Active Ester

Step 2: Peptide Coupling

  • Dissolve the purified active ester (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide).

  • Add the N-terminus deprotected amino acid or peptide (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up by aqueous extraction and the desired peptide is purified by chromatography.

Logical Workflow for Peptide Synthesis

G N_Protected_AA N-Protected Amino Acid Active_Ester Active Ester Formation N_Protected_AA->Active_Ester 2_Bromo_3_pyridinol This compound 2_Bromo_3_pyridinol->Active_Ester Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Fragment Amino Acid or Peptide Fragment (free N-terminus) Peptide_Fragment->Peptide_Bond New_Peptide Elongated Peptide Peptide_Bond->New_Peptide

Caption: Workflow for peptide synthesis using a this compound derived active ester.

Future Perspectives

The reactivity of the bromo substituent in this compound opens up avenues for its use in modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to generate libraries of novel compounds for high-throughput screening. The resulting substituted 3-hydroxypyridine (B118123) scaffold is a privileged structure in medicinal chemistry and can be further functionalized to optimize biological activity against a range of therapeutic targets, including kinases, proteases, and GPCRs. The development of new synthetic routes starting from this compound is anticipated to yield a new generation of drug candidates with improved efficacy and safety profiles.

References

2-Bromo-3-pyridinol: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-pyridinol is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom at the 2-position and a nucleophilic hydroxyl group at the 3-position on the pyridine (B92270) ring, allow for a wide range of chemical transformations. This enables the synthesis of a diverse array of complex heterocyclic compounds with significant biological activities. This application note provides detailed protocols for the synthesis of various heterocyclic systems derived from this compound, including O-alkylated intermediates, furo[3,2-b]pyridines, and pyrido[3,2-b][1][2]oxazines. The biological evaluation of these compounds, where available, is also presented to highlight the potential of this scaffold in the development of novel therapeutic agents.

Key Applications of this compound in Heterocyclic Synthesis

This compound serves as a strategic starting material for the construction of various fused heterocyclic systems. The hydroxyl group can be readily alkylated to introduce diversity and modulate physicochemical properties. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively. Furthermore, the pyridine nitrogen and the substituents at the 2 and 3 positions can participate in cyclization reactions to form fused ring systems.

A key transformation is the O-alkylation of this compound, which not only protects the hydroxyl group but also provides a handle for further functionalization. The resulting 2-bromo-3-alkoxypyridines are pivotal intermediates for subsequent cross-coupling and cyclization reactions.

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol details the synthesis of 2-bromo-3-methoxypyridine, a key intermediate for further elaborations.

Reaction Scheme:

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH), pulverized

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methyl iodide (CH3I)

  • Ice

  • Diethyl ether (Et2O)

  • 1 N Sodium hydroxide (NaOH)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium chloride (sat. NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a stirred mixture of this compound (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) at 55-60 °C under a nitrogen atmosphere, a solution of CH3I (72.4 g) in DMSO (100 mL) was added dropwise.[1]

  • After the addition was complete, the reaction was maintained at 55-60 °C for 30 minutes.[1]

  • The mixture was then poured into ice water (800 g) and the resulting precipitate was collected by filtration.[1]

  • The precipitate was triturated with Et2O (3 x 500 mL).

  • The combined ether extracts were washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

  • The organic phase was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield 2-bromo-3-methoxypyridine.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Bromo-3-methoxypyridineThis compoundKOH, CH3IDMSO55-600.568
Protocol 2: Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization

This protocol describes the synthesis of 2-substituted furo[3,2-b]pyridines from a 2-halo-3-hydroxypyridine derivative, which is analogous to the reactivity of this compound derivatives. The reaction proceeds via a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Reaction Scheme:

Materials:

  • 3-Chloro-2-hydroxypyridine (as a surrogate for a 2-bromo-3-hydroxypyridine derivative)

  • Terminal alkyne

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

Procedure:

  • A mixture of 3-chloro-2-hydroxypyridine, the terminal alkyne, 10% Pd/C, CuI, PPh3, and Et3N in EtOH is subjected to ultrasound irradiation.

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is worked up to isolate the 2-substituted furo[3,2-b]pyridine (B1253681) product.

Quantitative Data: Cytotoxicity of Synthesized Furo[3,2-b]pyridine Derivatives

Compound IDR-groupCell LineIC50 (µM)
3b PhenylMDA-MB-2318.5
3b PhenylMCF-710.2

Data extracted from a study on analogous furo[3,2-b]pyridine derivatives demonstrating their potential as cytotoxic agents.

Protocol 3: Synthesis of Pyrido[3,2-b]oxazines

This protocol outlines the synthesis of the pyrido[3,2-b]oxazine scaffold, starting from 2-amino-3-hydroxypyridine (B21099), a derivative of this compound that can be obtained via Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

Procedure:

  • A mixture of 2-amino-3-hydroxypyridine and 2-chloro-3-nitropyridine is heated in the presence of a base in a suitable solvent to facilitate the N-arylation.

  • The resulting intermediate is then subjected to a reduction of the nitro group, followed by intramolecular cyclization to yield the pyrido[3,2-b]oxazine.

Quantitative Data: Antinociceptive Activity of Pyrido[3,2-b]oxazinone Derivatives

Compound IDR-groupTest ModelED50 (mg/kg, p.o.)
6c 3-[4-(4-fluorophenyl-1-piperazinyl)propyl]Mouse: phenylquinone writhing12.5
6c 3-[4-(4-fluorophenyl-1-piperazinyl)propyl]Rat: acetic acid writhing27.8

Data for a series of N-substituted pyrido[3,2-b]oxazinones, highlighting their potent analgesic effects.

Signaling Pathways and Experimental Workflows

Synthesis_Pathway This compound This compound O_Alkylation O-Alkylation This compound->O_Alkylation 2-Bromo-3-alkoxypyridine 2-Bromo-3-alkoxypyridine O_Alkylation->2-Bromo-3-alkoxypyridine Suzuki_Coupling Suzuki Coupling 2-Bromo-3-alkoxypyridine->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination 2-Bromo-3-alkoxypyridine->Buchwald_Hartwig Sonogashira_Cyclization Sonogashira Coupling & Cyclization 2-Bromo-3-alkoxypyridine->Sonogashira_Cyclization 2-Aryl-3-alkoxypyridine 2-Aryl-3-alkoxypyridine Suzuki_Coupling->2-Aryl-3-alkoxypyridine 2-Amino-3-alkoxypyridine 2-Amino-3-alkoxypyridine Buchwald_Hartwig->2-Amino-3-alkoxypyridine N_Arylation_Cyclization N-Arylation & Cyclization 2-Amino-3-alkoxypyridine->N_Arylation_Cyclization Furo[3,2-b]pyridines Furo[3,2-b]pyridines Sonogashira_Cyclization->Furo[3,2-b]pyridines Pyrido[3,2-b]oxazines Pyrido[3,2-b]oxazines N_Arylation_Cyclization->Pyrido[3,2-b]oxazines

Experimental_Workflow Start Start: this compound Derivative Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Catalyst, Ligand, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction_Execution Reaction Execution (Heating/Stirring) Reagent_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Evaluation Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->Biological_Evaluation End End: Pure Heterocyclic Compound Biological_Evaluation->End

Conclusion

This compound is a cornerstone building block for the synthesis of a multitude of biologically active heterocyclic compounds. The protocols and data presented in this application note demonstrate the feasibility of constructing diverse molecular architectures, including furo[3,2-b]pyridines and pyrido[3,2-b]oxazines, from this versatile starting material. The significant cytotoxic and antinociceptive activities exhibited by the derivatives underscore the potential of this compound in the generation of novel drug candidates. Further exploration of the chemical space around this scaffold is warranted to uncover new therapeutic agents for various diseases.

References

Application Notes and Protocols: Experimental Procedures for the Halogenation of Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridinols are pivotal structural motifs in medicinal chemistry and drug development. The introduction of a halogen atom onto the pyridinol scaffold provides a versatile handle for further functionalization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed experimental procedures for the chlorination, bromination, and iodination of pyridinols, with a focus on regioselectivity and practical laboratory application.

Data Presentation: A Comparative Overview of Halogenation Methods

The following tables summarize various methods for the halogenation of 2-hydroxypyridine (B17775), 3-hydroxypyridine, and 4-hydroxypyridine, offering a comparative look at reagents, conditions, and reported yields.

Table 1: Chlorination of Pyridinols

SubstrateChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-HydroxypyridinePOCl₃ (1 equiv.)None1402High[1]
3-HydroxypyridineN-Chlorosuccinimide (NCS)AcetonitrileRoom Temp.4-6GoodBenchchem

Table 2: Bromination of Pyridinols with N-Bromosuccinimide (NBS) [1]

SubstrateSolventTemperatureTimeProduct(s)Yield (%)
2-HydroxypyridineCH₃CNReflux10 h5-Bromo-2-hydroxypyridine90
2-HydroxypyridineCH₃CNReflux10 h3,5-Dibromo-2-hydroxypyridine95 (with 2 equiv. NBS)
3-HydroxypyridineCH₃CNRoom Temp.30 min2-Bromo-3-hydroxypyridine98
4-HydroxypyridineCH₃CNRoom Temp.30 min3-Bromo-4-hydroxypyridine99
4-HydroxypyridineCH₃CNRoom Temp.30 min3,5-Dibromo-4-hydroxypyridine98 (with 2 equiv. NBS)

Table 3: Iodination of Pyridinols

SubstrateIodinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
2-HydroxypyridineI₂NaHCO₃H₂O/THFRoom Temp.195Maloney et al.
4-HydroxypyridineI₂NaHCO₃H₂O/THFRoom Temp.196Maloney et al.
3-HydroxypyridineI₂10% NaOHH₂ORoom Temp.2GoodBenchchem

Experimental Protocols

Protocol 1: Chlorination of 2-Hydroxypyridine using POCl₃[1]

This solvent-free method provides an efficient route to 2-chloropyridine.

Materials:

  • 2-Hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (B92270)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Cold water

  • Teflon-lined stainless steel reactor

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the 2-hydroxypyridine (0.5 moles) and POCl₃ (0.5 moles).

  • If the substrate is not a pyridine derivative, add one equivalent of pyridine as a base.

  • Seal the reactor and heat the reaction mixture to 140 °C for 2 hours.

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Quench the reaction mixture by cautiously adding 100 mL of cold water (~0 °C).

  • Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution.

  • The chlorinated product can then be isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.

Protocol 2: Bromination of Hydroxypyridines using NBS[1]

This protocol describes a general procedure for the regioselective bromination of hydroxypyridines using N-Bromosuccinimide.

Materials:

  • Hydroxypyridine (2-OH, 3-OH, or 4-OH)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the hydroxypyridine (1.0 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents for monobromination, 2.2 equivalents for dibromination) portion-wise to the solution at the temperature indicated in Table 2.

  • Stir the reaction mixture for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the brominated hydroxypyridine derivative.

Protocol 3: One-Pot Iodination of 2- and 4-Hydroxypyridines

This mild and high-yielding one-pot procedure is effective for the iodination of 2- and 4-hydroxypyridines.

Materials:

  • 2-Hydroxypyridine or 4-Hydroxypyridine

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of the hydroxypyridine (1.0 equivalent) in a mixture of THF and water, add sodium bicarbonate (2.0 equivalents).

  • To this stirred solution, add a solution of iodine (1.1 equivalents) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The reaction mixture can be worked up by adding a solution of sodium thiosulfate (B1220275) to quench excess iodine, followed by extraction with an organic solvent.

  • The organic layer is then dried and concentrated to yield the iodinated product, which often precipitates and can be collected by filtration without the need for chromatographic purification.[2]

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the halogenation procedures described above.

Chlorination_Workflow Chlorination of 2-Hydroxypyridine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Add 2-Hydroxypyridine and POCl₃ to Reactor heat Heat to 140°C for 2h start->heat cool Cool to Room Temp. heat->cool quench Quench with Cold Water cool->quench neutralize Adjust pH to 8-9 with Na₂CO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Evaporate extract->dry product 2-Chloropyridine dry->product

Caption: Workflow for the chlorination of 2-hydroxypyridine.

Bromination_Workflow Bromination of Hydroxypyridines with NBS cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve Hydroxypyridine in Acetonitrile add_nbs Add NBS Portion-wise start->add_nbs stir Stir at Appropriate Temperature and Time add_nbs->stir quench Quench with NaHCO₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Brominated Hydroxypyridine purify->product

Caption: General workflow for the bromination of hydroxypyridines.

Iodination_Workflow Iodination of 2- and 4-Hydroxypyridines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Hydroxypyridine and NaHCO₃ in THF/H₂O add_iodine Add I₂ Solution Dropwise start->add_iodine stir Stir at Room Temp. for 1h add_iodine->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with Organic Solvent quench->extract isolate Dry and Concentrate/ Filter Precipitate extract->isolate product Iodinated Hydroxypyridine isolate->product

Caption: Workflow for the one-pot iodination of hydroxypyridines.

References

Application Notes and Protocols for 2-Bromo-3-pyridinol: Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-Bromo-3-pyridinol (CAS No. 6602-32-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

1. Chemical and Physical Properties

This compound is an off-white to light brown crystalline powder.[1][2] It is a valuable reagent in biochemical and organic synthesis, including in the preparation of more complex molecules for drug discovery.

2. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation: Causes skin irritation (H315).[3][4]

  • Serious Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Some sources also indicate that it is harmful if swallowed, inhaled, or in contact with skin.

Table 1: GHS Hazard Information for this compound

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.

3. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

4. Experimental Protocols: Safe Handling Procedures

4.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the unopened container to the designated storage area.

4.2. Weighing and Aliquoting

  • Perform all weighing and aliquoting operations in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • After handling, thoroughly wash hands and any exposed skin.

4.3. Dissolving the Compound

  • When preparing solutions, add the solid this compound to the solvent slowly.

  • If the dissolution process is exothermic, cool the vessel as needed.

  • Ensure the container is securely capped before mixing or vortexing.

4.4. Spills and Decontamination

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE as listed in Section 3.

  • For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For large spills, contact your institution's environmental health and safety department.

4.5. Waste Disposal

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.

5. Storage Procedures

Proper storage is essential to maintain the stability and integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerAdditional Notes
SolidRoom temperature (in continental US)Indefinite (check supplier for expiry)Tightly closed container.Store in a dry, cool, and well-ventilated place.
Stock Solution-20°C1 monthTightly sealed vial
Stock Solution-80°C6 monthsTightly sealed vialUse within 6 months.

6. First Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Diagrams

SafeHandlingWorkflow cluster_receipt Receiving cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Transport Transport to Hood Inspect->Transport Weigh Weigh & Aliquot Transport->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Glassware Dissolve->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose StorageDecisionTree Start This compound Received Form Solid or Solution? Start->Form SolidStorage Store at Room Temp in a Dry, Cool, Well-Ventilated Area Form->SolidStorage Solid SolutionUse Intended Use Duration? Form->SolutionUse Solution ShortTerm Store at -20°C (Use within 1 month) SolutionUse->ShortTerm < 1 Month LongTerm Store at -80°C (Use within 6 months) SolutionUse->LongTerm > 1 Month

References

Application Note: Analytical Characterization of 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of 2-Bromo-3-pyridinol, a key intermediate in pharmaceutical synthesis. Detailed protocols for spectroscopic and chromatographic techniques are presented to ensure accurate identification, purity assessment, and quality control. The methods described include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄BrNO.[1][2] It typically appears as an off-white or light brown crystalline powder.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄BrNOPubChem[1], Sigma-Aldrich[2]
Molecular Weight 174.00 g/mol PubChem, Sigma-Aldrich
CAS Number 6602-32-0PubChem
Appearance Off-white to light brown crystalline powderPubChem
Melting Point 185-188 °CSigma-Aldrich
Assay (Purity) ≥99%Sigma-Aldrich

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicitySolvent
¹HVariesMultipletDMSO-d₆
¹³CVaries-DMSO-d₆

Note: Specific chemical shifts and coupling constants can be found in various spectral databases. The provided data is a general representation.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Acquire 1H and 13C spectra D->E F Fourier Transform & Phase/Baseline Correction E->F G Reference to solvent peak F->G H Integrate and analyze spectra for structural elucidation G->H

NMR Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to assess the purity of this compound and identify any impurities.

Table 3: GC-MS Data for this compound

ParameterValue
Molecular Ion (M⁺) m/z 173
Isotopic Peak (M+2)⁺ m/z 175
Major Fragments m/z 93

Source: PubChem. The presence of the M+2 peak is characteristic of a bromine-containing compound.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the experimental mass spectrum with a reference library for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis A Prepare a 1 mg/mL solution in a volatile solvent B Inject sample into GC A->B C Separation on capillary column B->C D Eluent enters Mass Spectrometer C->D E Ionization (EI) and mass analysis D->E F Compare spectrum to reference library E->F FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind 1-2 mg sample with ~200 mg dry KBr B Transfer powder to pellet die A->B C Press to form a transparent pellet B->C D Place pellet in FT-IR spectrometer C->D E Acquire background and sample spectra D->E F Identify characteristic absorption bands E->F G Assign bands to functional groups F->G HPLC_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_detect Detection & Analysis A Prepare a ~0.1 mg/mL solution in mobile phase B Filter through a 0.45 µm syringe filter A->B C Inject sample into HPLC B->C D Separation on C18 column C->D E UV Detection at λmax D->E F Determine retention time and peak area E->F G Calculate purity based on peak area percentage F->G

References

2-Bromo-3-pyridinol: A Key Reagent in the Synthesis of Bioactive Compounds for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-pyridinol is a heterocyclic organic compound that serves as a critical building block in the synthesis of more complex molecules with significant biological activities. While not typically used directly in biological assays, its importance in life science research lies in its role as a key precursor for the total synthesis of natural products and their analogs, most notably the marine alkaloid pterocellin A. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a starting material for the synthesis of bioactive compounds and in studying their subsequent biological effects.

Application Notes: Synthesis of Pterocellin A and its Anti-Cancer Activity

This compound is an essential reagent in the convergent total synthesis of pterocellin A, a marine alkaloid isolated from the bryozoan Pterocella vesiculosa. Pterocellin A has demonstrated potent cytotoxic activity against a range of cancer cell lines, making it a molecule of interest for cancer research and drug discovery.

Mechanism of Action of Pterocellin A

Pterocellin A induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] Treatment of cancer cells with pterocellin A leads to morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, and nuclear condensation.[1] The apoptotic cascade is initiated by mitochondrial impairment and culminates in the activation of caspase-3, a key executioner caspase.[1][3]

Quantitative Data: Cytotoxicity of Pterocellin A

The cytotoxic effects of pterocellin A have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineCancer TypeIC50 (ng/mL)IC50 (µM)
HeLaCervical Cancer886~2.3
P388Murine Leukemia477~1.2

Note: The molecular weight of pterocellin A (~385.4 g/mol ) was used for the µM conversion.

Experimental Protocols

Protocol 1: Total Synthesis of Pterocellin A using this compound

This protocol outlines the key steps for the synthesis of pterocellin A, starting from commercially available this compound.

Materials:

  • This compound

  • Methoxymethyl chloride (MOM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM)

  • n-Butyllithium (n-BuLi)

  • Aldehyde coupling partner (derived from kojic acid)

  • Triflic anhydride (B1165640)

  • Pyridine

  • Potassium carbonate

  • 18-crown-6 (B118740)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • Protection of the hydroxyl group: React this compound with methoxymethyl chloride (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM) to protect the hydroxyl group as a MOM ether.

  • Lithiation and Coupling: The protected 2-bromo-3-(methoxymethoxy)pyridine (B182139) is then subjected to lithium-halogen exchange using n-butyllithium at low temperature, followed by coupling with a suitable aldehyde partner (derived from a separate synthetic route starting from kojic acid).

  • Deprotection and Triflation: The MOM protecting group is removed under acidic conditions to reveal the pyridinol. The resulting hydroxyl group is then converted to a triflate by reacting with triflic anhydride in the presence of pyridine.

  • Intramolecular Cyclization: The final cyclization to form the pterocellin A core is achieved through an intramolecular nucleophilic aromatic substitution reaction. This is typically carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like 18-crown-6 in a polar aprotic solvent like DMF.

  • Purification: The final product, pterocellin A, is purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of synthesized pterocellin A on cancer cells.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pterocellin A (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of pterocellin A in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of pterocellin A. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activation of caspase-3, a key marker of apoptosis, in cells treated with pterocellin A.

Materials:

  • HeLa cells

  • Complete cell culture medium

  • Pterocellin A (dissolved in DMSO)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like Ac-DEVD-pNA or a fluorescent equivalent, and cell lysis buffer)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Treatment: Seed and treat HeLa cells with pterocellin A at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them according to the instructions provided with the caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).

  • Caspase-3 Assay: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Absorbance/Fluorescence Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold-change relative to the untreated control.

Visualizations

Synthesis_Workflow This compound This compound Protection Hydroxyl Protection (MOM-Cl, DIPEA) This compound->Protection Lithiation_Coupling Lithiation & Coupling (n-BuLi, Aldehyde) Protection->Lithiation_Coupling Deprotection_Triflation Deprotection & Triflation (H+, Tf2O) Lithiation_Coupling->Deprotection_Triflation Cyclization Intramolecular Cyclization (K2CO3, 18-crown-6) Deprotection_Triflation->Cyclization Pterocellin A Pterocellin A Cyclization->Pterocellin A

Caption: Synthetic workflow for Pterocellin A from this compound.

Apoptosis_Pathway Pterocellin A Pterocellin A Mitochondria Mitochondrial Impairment Pterocellin A->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 activates Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Pterocellin A-induced intrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially viable starting material is 3-hydroxypyridine (B118123). The synthesis involves the direct bromination of the pyridine (B92270) ring.

Q2: What are the typical yields for the synthesis of this compound from 3-hydroxypyridine?

A2: Reported yields for the bromination of 3-hydroxypyridine to this compound typically range from 67% to 75% after purification.[1][2]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include controlling the regioselectivity of the bromination to favor the 2-position, minimizing the formation of di-brominated side products, and effectively purifying the final product from unreacted starting material and byproducts.

Q4: Is it possible to synthesize this compound from 2-amino-3-hydroxypyridine (B21099)?

A4: Yes, a potential synthetic route is through a Sandmeyer reaction. This involves the diazotization of the amino group on 2-amino-3-hydroxypyridine followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst. While this is a common method for introducing halogens to aromatic rings, a specific high-yielding protocol for this exact transformation can be less commonly documented than the direct bromination of 3-hydroxypyridine.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be compared to the literature value (185-188 °C).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time: Stir the reaction mixture for a longer duration at the recommended temperature to ensure the reaction goes to completion.[2] - Optimize temperature: Ensure the reaction is maintained within the optimal temperature range. For the bromination of 3-hydroxypyridine, this is typically between -10°C and 15°C during the addition of reagents.[2]
Formation of side products.- Control stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of bromine can lead to the formation of di-brominated products. - Slow addition of reagents: Add the brominating agent dropwise to maintain control over the reaction and minimize localized high concentrations that can promote side reactions.
Loss of product during workup and purification.- Optimize pH adjustment: Carefully adjust the pH to the recommended range (typically 6-7) to ensure complete precipitation of the product. - Efficient extraction: If using an extraction protocol, ensure the use of an appropriate solvent and perform multiple extractions to maximize the recovery of the product. - Careful recrystallization: Select an appropriate solvent for recrystallization to minimize product loss in the mother liquor.
Presence of Impurities in Final Product Unreacted 3-hydroxypyridine.- Improve purification: Recrystallization is a common method for purification. Experiment with different solvent systems to find one that effectively separates the product from the starting material. Water or ethanol-water mixtures can be good starting points.
Formation of di-brominated pyridinols.- Strict temperature control: Maintain a low temperature during the addition of bromine to disfavor over-bromination. - Use of a less reactive brominating agent: While bromine in NaOH is common, other brominating agents could be explored for higher selectivity, though this may require significant methods development.
Difficulty in Product Isolation/Purification Product "oiling out" during recrystallization.- Use a different solvent system: The boiling point of the solvent may be too high, or the product may be too soluble. Try a lower-boiling point solvent or a solvent pair to induce crystallization. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to initiate crystallization.
Poor crystal formation.- Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

Experimental Protocols

Synthesis of this compound from 3-Hydroxypyridine

This protocol is based on a commonly cited method for the bromination of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Sodium Hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a solution of sodium hydroxide in water (e.g., 40% aqueous NaOH). Cool the solution to between -10°C and 0°C using an ice-salt bath. Slowly add bromine dropwise to the cold NaOH solution while maintaining the temperature.

  • Preparation of 3-Hydroxypyridine Solution: In a separate flask, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution (e.g., 40% NaOH).

  • Reaction: Cool the 3-hydroxypyridine solution and add it dropwise to the freshly prepared cold sodium hypobromite solution. The temperature of the reaction mixture should be maintained between 10°C and 15°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2.5 to 3 hours.

  • Product Precipitation: Cool the reaction mixture and carefully adjust the pH to 7 with an acid such as hydrochloric acid or acetic acid to precipitate the crude this compound.

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Potential Alternative Synthesis: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine

Materials:

  • 2-Amino-3-hydroxypyridine

  • Hydrobromic Acid (HBr)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

Proposed Procedure:

  • Diazotization: Dissolve 2-amino-3-hydroxypyridine in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir the mixture for a period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

  • Reaction Completion: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound from 3-Hydroxypyridine

Reaction Conditions Reported Yield Reference
Bromine in 40% aq. NaOH, temp. at 10°C, 2.5h stirring, pH adjusted to 7, recrystallization.70%
Bromine in 40% aq. NaOH, temp. at 15°C, 3h stirring, pH adjusted to 7, recrystallization.75%
Bromine in 10% aq. NaOH, temp. at 5-10°C, 30 min stirring, pH adjusted to 6-7 with acetic acid.67%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A 3-Hydroxypyridine E Bromination Reaction A->E B NaOH Solution D Preparation of Sodium Hypobromite B->D C Bromine C->D D->E F pH Adjustment (Precipitation) E->F G Filtration F->G H Washing G->H I Recrystallization H->I J This compound (Final Product) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Product Formation LowYield->SideProducts WorkupLoss Loss During Workup LowYield->WorkupLoss IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp ControlStoich Control Stoichiometry SideProducts->ControlStoich SlowAddition Slow Reagent Addition SideProducts->SlowAddition OptimizePH Optimize pH Adjustment WorkupLoss->OptimizePH Recrystallization Careful Recrystallization WorkupLoss->Recrystallization

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Crude 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-pyridinol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these techniques often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

Based on common synthetic routes, the most probable impurities include:

  • Unreacted starting material: 3-Hydroxypyridine

  • Over-brominated byproducts: Such as dibromo-3-hydroxypyridine isomers.

  • Residual solvents: From the reaction and workup steps.

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically an off-white to light brown or grey crystalline powder[1][2]. The reported melting point is in the range of 185-188 °C[3]. A broad or depressed melting point of a purified sample indicates the presence of residual impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The key is to find a solvent that dissolves the crude product well at elevated temperatures but poorly at room temperature.

Issue 1: The crude product is insoluble or poorly soluble in all tested solvents, even when heated.

  • Possible Cause: The chosen solvents are not polar enough.

  • Suggested Solution: Try more polar solvents. Given the polar nature of the pyridinol ring, consider solvents like ethanol, methanol (B129727), isopropanol, or mixtures with water (e.g., ethanol/water).

Issue 2: The crude product dissolves in the solvent at room temperature.

  • Possible Cause: The solvent is too nonpolar or the product is highly soluble.

  • Suggested Solution:

    • Try a less polar solvent.

    • Consider a mixed-solvent system. Dissolve the crude product in a solvent in which it is readily soluble (e.g., ethanol) and then add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Issue 3: No crystals form upon cooling, or an oil separates out.

  • Possible Cause:

    • The solution is not saturated (too much solvent was used).

    • The cooling process is too rapid.

    • The presence of impurities is inhibiting crystallization.

    • The boiling point of the solvent is higher than the melting point of the compound, causing it to "oil out".

  • Suggested Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask at the solution's surface with a glass rod.

      • Add a seed crystal of pure this compound.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Re-purification: If significant impurities are suspected, first purify the crude material by column chromatography and then recrystallize the resulting solid.

Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.

Issue 1: Poor separation of this compound from impurities on the TLC plate.

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Suggested Solution:

    • Adjust Polarity: Systematically vary the ratio of the solvents in the mobile phase. For a typical normal-phase silica (B1680970) gel column, a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point.

    • Try Different Solvents: If adjusting the ratio does not provide adequate separation, try a different solvent system. For example, replace ethyl acetate with acetone (B3395972) or add a small percentage of methanol for more polar impurities.

Issue 2: The product does not move from the baseline on the TLC plate (Rf value is too low).

  • Possible Cause: The mobile phase is not polar enough.

  • Suggested Solution: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Issue 3: The product runs with the solvent front on the TLC plate (Rf value is too high).

  • Possible Cause: The mobile phase is too polar.

  • Suggested Solution: Decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.

Issue 4: Streaking of the spot on the TLC plate.

  • Possible Cause:

    • The sample is too concentrated.

    • The compound is interacting strongly with the stationary phase (e.g., acidic silica gel).

  • Suggested Solution:

    • Dilute the sample before spotting it on the TLC plate.

    • Add a small amount of a modifying agent to the mobile phase, such as 1% triethylamine (B128534) for basic compounds or 1% acetic acid for acidic compounds, to reduce tailing.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved >99%95-99%
Expected Yield 60-85%70-90%
Scale Milligrams to KilogramsMilligrams to Grams
Primary Application Final purification stepRemoval of a wide range of impurities

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Methodology:

  • Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal mobile phase should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the selected mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.

  • Fraction Combination: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex mixture pure_product Pure this compound recrystallization->pure_product column_chromatography->recrystallization Further purification column_chromatography->pure_product analysis Purity Analysis (TLC, MP, NMR) pure_product->analysis

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting start No Crystals Form Upon Cooling q1 Is the solution clear or cloudy? start->q1 a1_clear Too much solvent used (Not saturated) q1->a1_clear Clear a1_cloudy Oiling out q1->a1_cloudy Cloudy/Oily Layer sol1 Boil off some solvent a1_clear->sol1 sol4 Choose a lower boiling point solvent a1_cloudy->sol4 sol2 Scratch flask / Add seed crystal sol1->sol2 sol3 Cool more slowly sol2->sol3

Caption: Troubleshooting decision tree for recrystallization issues.

References

common impurities in 2-Bromo-3-pyridinol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the handling and purification of 2-Bromo-3-pyridinol.

Frequently Asked Questions (FAQs)

Q1: What are the potential common impurities in a sample of this compound?

While the exact impurity profile can vary depending on the synthetic route, common impurities in this compound, often synthesized via a Sandmeyer reaction from 2-amino-3-hydroxypyridine, may include:

  • Starting Material: Unreacted 2-amino-3-hydroxypyridine.

  • Byproducts from Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.

  • Inorganic Salts: Residual salts from the Sandmeyer reaction, such as copper salts and sodium bromide.

  • Solvent Residues: Remaining solvents from the synthesis and purification steps.

  • Poly-brominated Species: Although less common, over-bromination can lead to di- or tri-brominated pyridinols.

Q2: My this compound appears discolored (e.g., brown or dark). What could be the cause and how can I address it?

Discoloration often indicates the presence of trace impurities, which may include oxidation byproducts or residual reagents from the synthesis. The presence of copper salts from a Sandmeyer reaction can also contribute to color. For many applications, minor discoloration may not impact the reaction outcome. However, if high purity is required, purification by recrystallization or column chromatography is recommended.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of impurities with different molecular weights.

  • Melting Point Analysis: A sharp melting point range close to the literature value (typically around 185-188 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Q4: What are the recommended methods for purifying crude this compound?

The most effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: Effective for removing small amounts of impurities when a suitable solvent system is identified.

  • Column Chromatography: Ideal for separating the product from impurities with different polarities, especially when dealing with a complex mixture of byproducts.

Troubleshooting Guides

Issue 1: Low Purity of this compound after Synthesis

Data Presentation: Purity Analysis Comparison

Analytical MethodCrude ProductAfter RecrystallizationAfter Column Chromatography
Purity by HPLC (%) ~85-90%>98%>99%
Appearance Light brown to dark powderOff-white to light tan crystalsWhite to off-white powder
Melting Point (°C) 180-186 °C185-188 °C186-188 °C

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing small amounts of impurities.

  • Solvent Selection: Identify a suitable solvent or solvent system. Good solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is ideal for removing byproducts with different polarities.

  • Stationary Phase: Prepare a column with silica (B1680970) gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, the crude material can be adsorbed onto a small amount of silica gel.

  • Mobile Phase: A non-polar to moderately polar solvent system is typically used. A common choice is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane in methanol.

  • Elution: Load the sample onto the column and begin elution with the mobile phase, starting with a lower polarity. Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Purity_Assessment Assess Purity (HPLC, NMR) Crude->Purity_Assessment High_Purity High Purity (>98%) Purity_Assessment->High_Purity Yes Low_Purity Low Purity (<98%) Purity_Assessment->Low_Purity No Final_Product Purified Product Recrystallization Recrystallization Low_Purity->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Significant Impurities Recrystallization->Final_Product Column_Chromatography->Final_Product Troubleshooting_Impurity_Removal cluster_identification Impurity Identification cluster_removal Removal Strategy Impurity_Detected Impurity Detected in this compound Polar_Impurity Polar Impurity (e.g., 2-amino-3-hydroxypyridine) Impurity_Detected->Polar_Impurity NonPolar_Impurity Non-Polar/Slightly Polar Impurity Impurity_Detected->NonPolar_Impurity Inorganic_Salts Inorganic Salts Impurity_Detected->Inorganic_Salts Column_Chromatography_Polar Column Chromatography (Gradient Elution) Polar_Impurity->Column_Chromatography_Polar NonPolar_Impurity->Column_Chromatography_Polar If multiple impurities Recrystallization_NonPolar Recrystallization NonPolar_Impurity->Recrystallization_NonPolar Aqueous_Wash Aqueous Wash / Filtration Inorganic_Salts->Aqueous_Wash

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-pyridinol. The unique chemical properties of this substrate, featuring both a bromine atom and a hydroxyl group on a pyridine (B92270) ring, can present specific challenges during synthesis. This guide aims to provide targeted solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?

A1: Failed Suzuki-Miyaura couplings with this compound can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, and the inherent properties of the substrate itself. The presence of the 3-hydroxyl group can lead to catalyst inhibition or side reactions if not properly managed. Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, hindering its activity.

Q2: I am observing significant amounts of debromination and/or homocoupling of my boronic acid in my reaction with this compound. How can I minimize these side products?

A2: Protodebromination (replacement of the bromine with a hydrogen) and homocoupling are common side reactions in palladium-catalyzed couplings. These are often exacerbated by high temperatures, prolonged reaction times, or the presence of excess water or base. Optimizing the reaction conditions, such as using a milder base or anhydrous solvents, can help to suppress these unwanted pathways.

Q3: Is it necessary to protect the hydroxyl group of this compound before attempting a cross-coupling reaction?

A3: While not always mandatory, protecting the hydroxyl group is a common strategy to prevent potential complications. The hydroxyl group can act as a coordinating ligand to the palladium center, potentially interfering with the catalytic cycle. It can also be deprotonated by the base, which may lead to solubility issues or side reactions. Common protecting groups for hydroxyls, such as silyl (B83357) ethers (e.g., TBS, TIPS), can be employed and are generally stable to typical cross-coupling conditions.

Q4: My Buchwald-Hartwig amination of this compound is not proceeding. What are the critical parameters to check?

A4: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. For a substrate like this compound, the selection of a sufficiently bulky and electron-rich phosphine (B1218219) ligand is crucial to promote both oxidative addition and reductive elimination. The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or products.

Q5: In my Sonogashira coupling, I am observing dimerization of the terminal alkyne (Glaser coupling) instead of the desired cross-coupling product with this compound. What can I do to favor the Sonogashira reaction?

A5: The Glaser coupling is a common side reaction in Sonogashira couplings, particularly when copper(I) is used as a co-catalyst. To minimize this, ensure that the reaction is run under strictly anaerobic conditions, as oxygen can promote the homocoupling of the alkyne. Using a lower loading of the copper catalyst or even a copper-free Sonogashira protocol can also be effective.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low to No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
2. Inappropriate Ligand- Screen a panel of phosphine ligands. For electron-rich pyridines, bulky, electron-rich ligands like SPhos or XPhos are often effective.
3. Wrong Base or Solvent- Ensure the base is sufficiently strong and soluble. K₂CO₃ and K₃PO₄ are common choices. - Use anhydrous, degassed solvents like dioxane, toluene, or DMF.
4. Hydroxyl Group Interference- Consider protecting the hydroxyl group as a silyl ether or other suitable protecting group.
Significant Debromination 1. High Temperature/Long Reaction Time- Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
2. Presence of Protic Sources- Use anhydrous solvents and reagents.
Boronic Acid Homocoupling 1. Inefficient Transmetalation- Ensure the base is adequate to activate the boronic acid. - Consider using a boronic ester (e.g., pinacol (B44631) ester) which can sometimes have different reactivity profiles.
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
No Reaction 1. Ineffective Ligand/Palladium Source- Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). - Use a reliable Pd(0) source or a pre-catalyst.
2. Inappropriate Base- Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and anhydrous.
3. Pyridine Inhibition of Catalyst- Use a higher ligand-to-palladium ratio to favor coordination of the phosphine over the pyridine nitrogen.
Low Yield 1. Incomplete Reaction- Increase reaction time or temperature cautiously.
2. Steric Hindrance- For sterically demanding amines, a more robust catalyst system may be necessary.
Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Decomposition- Ensure the reaction is run under a strict inert atmosphere.
2. β-Hydride Elimination- This is more common with primary amines. The choice of ligand can influence this; bulkier ligands often favor reductive elimination.
Sonogashira Coupling
Problem Potential Cause Troubleshooting Steps
Low to No Product 1. Catalyst Inactivity- Use a fresh palladium source and ligand (e.g., PPh₃). - Ensure the copper(I) co-catalyst (if used) is of high purity.
2. Inappropriate Base/Solvent- An amine base such as Et₃N or DIPA is commonly used, often serving as the solvent as well. Anhydrous DMF is also a good solvent choice.[1]
Glaser Coupling (Alkyne Homocoupling) 1. Presence of Oxygen- Rigorously degas all solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
2. High Copper Catalyst Loading- Reduce the amount of CuI. - Consider a copper-free Sonogashira protocol.
Decomposition of Starting Material 1. High Temperature- Sonogashira reactions can often be run at lower temperatures than other cross-coupling reactions. Attempt the reaction at room temperature or with gentle heating.

Data Presentation

The following tables provide a summary of representative reaction conditions and yields for cross-coupling reactions of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines [1]

EntryTerminal AlkyneR GroupYield (%)
1PhenylacetylenePhenyl96
24-Methylphenylacetylene4-Methylphenyl95
34-Methoxyphenylacetylene4-Methoxyphenyl92
44-Chlorophenylacetylene4-Chlorophenyl93
52-Thienylacetylene2-Thienyl88
6CyclohexylacetyleneCyclohexyl75
71-Hexynen-Butyl72
83,3-Dimethyl-1-butynetert-Butyl78
Reaction Conditions: 2-amino-3-bromopyridine (B76627) (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF, 100°C, 3 h.[1]

Experimental Protocols

General Protocol for Sonogashira Coupling of a 3-Bromopyridine Derivative

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridine and can be used as a starting point for reactions with this compound.[1]

Materials:

  • This compound (or a protected derivative)

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF and Et₃N.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Derivatives of 3-hydroxypyridine (B118123) are important scaffolds in drug discovery, often acting as inhibitors of various enzymes. For instance, aminopyridinol derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and survival.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (e.g., NGF) Ligand (e.g., NGF) TRK Receptor TRK Receptor Ligand (e.g., NGF)->TRK Receptor Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization & Autophosphorylation Activates Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Initiates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes Aminopyridinol Derivative Aminopyridinol Derivative Aminopyridinol Derivative->Dimerization & Autophosphorylation Inhibits

Caption: Inhibition of the TRK signaling pathway by an aminopyridinol derivative.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Coupling Partner, Catalyst, Ligand, & Base B Add Anhydrous, Degassed Solvent A->B C Establish Inert Atmosphere (e.g., Argon) B->C D Heat to Desired Temperature C->D E Monitor Progress by TLC or LC-MS D->E F Quench Reaction & Aqueous Wash E->F G Extract with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Failed Reaction Check_Reagents Verify Reagent Purity (Substrate, Catalyst, Ligand, Base) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degassed Solvents) Start->Check_Atmosphere Check_Conditions Review Reaction Parameters (Temperature, Time) Start->Check_Conditions Low_Conversion Low/No Conversion? Check_Conditions->Low_Conversion Side_Products Side Products Observed? Low_Conversion->Side_Products No Optimize_Catalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) Low_Conversion->Optimize_Catalyst Yes Modify_Conditions Modify Conditions (Lower Temp, Shorter Time) Side_Products->Modify_Conditions Yes End Successful Reaction Side_Products->End No Optimize_Base_Solvent Optimize Base & Solvent Optimize_Catalyst->Optimize_Base_Solvent Protect_OH Consider Protecting the Hydroxyl Group Optimize_Base_Solvent->Protect_OH Protect_OH->End Modify_Conditions->End

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-pyridinol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of 2-Bromo-3-pyridinol. The information is designed to help overcome common challenges and optimize reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Troubleshooting and FAQs

Q1: My coupling reaction with this compound is not working or giving very low yields. What are the common causes?

A1: Low yields with this compound can stem from several factors related to the unique structure of this substrate. The primary issues to investigate are:

  • Catalyst Inhibition/Deactivation : The pyridine (B92270) nitrogen can coordinate with the palladium catalyst, leading to inactive species. The adjacent hydroxyl group can also interact with the metal center.

  • Inappropriate Reaction Conditions : The choice of ligand, base, solvent, and temperature is critical and highly substrate-dependent.

  • Side Reactions : Protodeboronation (for Suzuki coupling), hydrodehalogenation, or homocoupling can consume starting materials and reduce the yield of the desired product.

  • Reagent Quality : Degradation of the boronic acid/ester, oxidation of phosphine (B1218219) ligands, or impure solvents and bases can halt the reaction.

Q2: How does the 3-hydroxyl group on the pyridine ring affect the coupling reaction?

A2: The hydroxyl group introduces several considerations:

  • Acidity : As a weak acid, the pyridinol's hydroxyl group can be deprotonated by strong bases. This can affect the solubility of the starting material and potentially interact with the catalyst.

  • Directing Group Effects : The hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the reaction through coordination with the palladium catalyst.[1][2]

  • Need for Protection : In some cases, particularly with very strong bases or reactive coupling partners, protection of the hydroxyl group (e.g., as a methoxy (B1213986) or benzyloxy ether) may be necessary to prevent unwanted side reactions.

Q3: I am observing significant decomposition of my boronic acid in a Suzuki-Miyaura coupling. How can I prevent this?

A3: This is likely due to protodeboronation, a common side reaction with heteroaryl boronic acids, especially pyridyl ones.[3] To mitigate this:

  • Use more stable boronic esters, such as pinacol (B44631) esters or MIDA boronates, which release the boronic acid slowly during the reaction.[4]

  • Choose the base carefully. Sometimes, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can reduce the rate of protodeboronation compared to stronger bases like sodium hydroxide.[5]

  • Minimize the reaction time and use the lowest effective temperature.

Q4: What is hydrodehalogenation and how can I minimize it in my Buchwald-Hartwig amination?

A4: Hydrodehalogenation is a side reaction where the bromo group is replaced by a hydrogen atom, reducing your starting material. This is often competitive with the desired C-N bond formation. To suppress this:

  • Ligand Choice : Employ bulky, electron-rich ligands that promote reductive elimination (the desired C-N bond formation) over β-hydride elimination (which can lead to hydrodehalogenation).

  • Base Selection : The choice of base can be critical. Screening different bases may be necessary.

  • Copper Co-catalysis : In some systems, the addition of a copper co-catalyst can suppress hydrodehalogenation by favoring the amination pathway.

Suzuki-Miyaura Coupling Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or unsuitable ligand.Screen different palladium pre-catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Suboptimal base.Screen bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.
Inefficient transmetalation due to the electron-deficient nature of the pyridine.Use more stable boronic esters (pinacol, MIDA) to control the release of the boronic acid.
Significant Protodeboronation Unstable boronic acid.Switch from the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.
Base-mediated decomposition.Use a milder base (e.g., KF or K₂CO₃) and minimize water content in the reaction.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
In-situ reduction of Pd(II) to Pd(0) is inefficient.Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Optimized Suzuki-Miyaura Reaction Conditions for Pyridyl Halides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (4.5%)KF (3.0)DioxaneRT1674-82
Pd(dppf)Cl₂ (3%)-K₂CO₃ (3.0)MeCN/H₂O801-2~90
Pd(OAc)₂ (3-6%)SPhos (6-18%)K₃PO₄ (3.0)Toluene (B28343)/H₂O10016-2485-95
Pd₂(dba)₃ (1.0%)Tri(o-tolyl)phosphine (3.0%)KF (3.0)Dioxane1101274
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Boronic Ester, Base, and Catalyst inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Suzuki-Miyaura Experimental Workflow

Buchwald-Hartwig Amination Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst deactivation by pyridine nitrogen.Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to shield the palladium center.
Base is too weak or incompatible.Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For base-sensitive substrates, screen weaker bases like K₃PO₄ or Cs₂CO₃.
Inefficient reductive elimination.Ensure the ligand is sufficiently bulky to promote the final C-N bond-forming step.
Significant Hydrodehalogenation β-hydride elimination is competitive.Use ligands that accelerate reductive elimination. Lowering the reaction temperature may also help.
Unsuitable base/solvent combination.Screen different solvents (e.g., toluene, dioxane, THF) and bases.
Substrate Decomposition Base is too strong for other functional groups.Switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, which may require higher temperatures or more active catalysts.
Optimized Buchwald-Hartwig Reaction Conditions for Pyridyl Halides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2%)XPhos (4%)NaOtBu (1.2)Toluene1001895
Pd₂(dba)₃ (1%)BINAP (1.5%)NaOtBu (1.4)Toluene1002088
Pd(OAc)₂ (2%)dppp (2%)NaOtBu (1.5)Toluene801255-98
XantPhos Pd G3 (5%)-DBU (2.0)MeCN/PhMe1401>95
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Remove the tube from the glovebox, add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium (B1175870) chloride.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig? check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Choice Appropriate? start->check_base check_side_reactions Are Side Reactions (e.g., Hydrodehalogenation) Occurring? start->check_side_reactions sol_catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos). Use a Pre-catalyst. check_catalyst->sol_catalyst No sol_base Try Stronger Bases (NaOtBu, LHMDS) or Screen Weaker Bases (K3PO4, Cs2CO3) for Sensitive Substrates. check_base->sol_base No sol_side_reactions Change Ligand to Promote Reductive Elimination. Lower Reaction Temperature. check_side_reactions->sol_side_reactions Yes

Buchwald-Hartwig Troubleshooting Logic

Sonogashira Coupling Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst system.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ensure the Cu(I) co-catalyst is active.
Insufficient base.An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is typically used, often as the solvent or co-solvent.
Reaction temperature is too low.While many Sonogashira couplings run at room temperature, difficult substrates may require heating (e.g., 60-100 °C).
Glaser Homocoupling of Alkyne Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
High concentration of copper catalyst.Reduce the amount of CuI or consider a copper-free protocol.
Poor Solubility of Reagents Unsuitable solvent.Co-solvents like THF, DMF, or dioxane can be used with the amine base to improve solubility.
Optimized Sonogashira Reaction Conditions for 3-Bromopyridines
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5%)CuI (5.0%)Et₃NDMF100372-96
Pd(PPh₃)₄ (15%)CuI (30%)Et₃N/THFTHFRT16~70
PdCl₂(PPh₃)₂ (5%)CuI (2.5%)DIPATHFRT389
[DTBNpP]Pd(crotyl)Cl (2%)None (Copper-free)DIPADioxaneRT1875
Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and triethylamine (Et₃N) (e.g., in a 2:1 ratio).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira_Pathway start This compound + Terminal Alkyne product 3-Alkynyl-2-pyridinol Product start->product Desired Pathway catalyst Pd Catalyst (e.g., Pd(PPh3)4) cocatalyst Cu(I) Co-catalyst (e.g., CuI) side_reaction Glaser Homocoupling (Side Product) cocatalyst->side_reaction Can Lead To (in presence of O2) base Amine Base (e.g., Et3N) solvent Degassed Solvent (e.g., THF)

Sonogashira Reaction Pathways

References

Technical Support Center: 2-Bromo-3-pyridinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 2-Bromo-3-pyridinol in organic synthesis, particularly in cross-coupling reactions.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common side reactions observed during Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.

Issue 1: Low Yield of Desired Product and Formation of Biphenyl (B1667301) Byproduct in Suzuki-Miyaura Coupling

Symptoms:

  • Lower than expected yield of the desired coupled product.

  • Presence of a significant amount of a biphenyl byproduct derived from the boronic acid reagent.

Root Cause: This is likely due to the homocoupling of the boronic acid reagent. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[1][2][3] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also lead to homocoupling.

Troubleshooting Workflow:

start Low Yield & Biphenyl Byproduct check_degassing Review Degassing Protocol start->check_degassing Homocoupling Suspected check_catalyst Evaluate Pd Catalyst Source check_degassing->check_catalyst Degassing is Rigorous sub_degassing Use freeze-pump-thaw cycles or extended sparging with inert gas. check_degassing->sub_degassing check_stoichiometry Adjust Stoichiometry check_catalyst->check_stoichiometry Using Pd(0) or Pre-catalyst sub_catalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a well-defined precatalyst. check_catalyst->sub_catalyst check_ligand Optimize Ligand check_stoichiometry->check_ligand Stoichiometry Optimized sub_stoichiometry Use a slight excess of the boronic acid (1.1-1.2 eq), avoid large excess. check_stoichiometry->sub_stoichiometry solution Minimized Homocoupling & Improved Yield check_ligand->solution sub_ligand Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). check_ligand->sub_ligand

Caption: Troubleshooting workflow for boronic acid homocoupling.

Experimental Protocol to Minimize Homocoupling:

  • Reagents and Setup:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane (B91453)/H₂O (4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely powdered K₂CO₃.

    • Seal the flask and perform three vacuum/inert gas (Argon or Nitrogen) backfill cycles.

    • Add the degassed solvent mixture via cannula.

    • Sparge the resulting suspension with inert gas for 15-20 minutes.

    • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.

Issue 2: Formation of 3-Hydroxypyridine (B118123) (Dehalogenation Product)

Symptoms:

  • Identification of 3-hydroxypyridine in the crude reaction mixture.

  • Reduced yield of the desired cross-coupled product.

Root Cause: This is a result of dehalogenation (or hydrodehalogenation) of this compound. This can occur through two primary pathways:

  • Protodeboronation of the boronic acid followed by coupling of the resulting proton with the aryl halide.

  • Reduction of the aryl bromide after oxidative addition to the palladium catalyst, often by a hydride source in the reaction mixture (e.g., from certain solvents or bases).[4]

Troubleshooting Workflow:

start 3-Hydroxypyridine Detected check_boronic_acid Assess Boronic Acid Stability start->check_boronic_acid Dehalogenation Observed check_base Evaluate Base check_boronic_acid->check_base Using Stable Boronic Ester sub_boronic_acid Use boronic esters (e.g., pinacol (B44631) or MIDA esters) instead of acids. check_boronic_acid->sub_boronic_acid check_solvent Check Solvent check_base->check_solvent Base is Non-Hydridic sub_base Use non-hydridic bases like K₃PO₄ or Cs₂CO₃ instead of alkoxides. check_base->sub_base check_temp Lower Reaction Temperature check_solvent->check_temp Solvent is Aprotic sub_solvent Avoid solvents that can act as hydride donors, such as alcohols. check_solvent->sub_solvent solution Minimized Dehalogenation check_temp->solution sub_temp Run the reaction at the lowest effective temperature. check_temp->sub_temp

Caption: Troubleshooting workflow for dehalogenation.

Issue 3: Formation of an O-arylated Byproduct

Symptoms:

  • Isolation of a byproduct with a mass corresponding to the arylation of the hydroxyl group of this compound.

  • This is more common in copper-catalyzed reactions (Ullmann-type) but can occur in palladium-catalyzed systems under certain conditions.

Root Cause: The hydroxyl group of this compound is nucleophilic and can compete with the intended nucleophile (e.g., amine in Buchwald-Hartwig or boronic acid in Suzuki) for reaction at the electrophilic partner, or it can react with another molecule of this compound. This is particularly relevant when strong bases are used, which can deprotonate the hydroxyl group and increase its nucleophilicity.

Mitigation Strategies:

  • Protecting Group: Protect the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether before performing the cross-coupling reaction. The protecting group can be removed in a subsequent step.

  • Choice of Catalyst System: For C-N or C-C coupling, palladium-based catalysts are generally more selective for the C-Br bond over promoting O-arylation compared to copper-based catalysts.

  • Base Selection: Use of a weaker base, if tolerated by the catalytic cycle, may reduce the deprotonation of the hydroxyl group and thus minimize O-arylation.

Frequently Asked Questions (FAQs)

Q1: In a Suzuki-Miyaura reaction with this compound, I'm getting a mixture of the desired product, the homocoupled boronic acid product, and the dehalogenated starting material. What is the most critical first step to troubleshoot this?

A1: The most critical first step is to ensure a scrupulously inert atmosphere. The presence of oxygen is a major contributor to boronic acid homocoupling.[1] Thoroughly degassing your solvents and reaction mixture is paramount. After addressing the reaction atmosphere, consider the stability of your boronic acid; switching to a more stable boronic ester can often mitigate both homocoupling and dehalogenation arising from protodeboronation.

Q2: I am attempting a Buchwald-Hartwig amination of this compound and observe significant dehalogenation to 3-hydroxypyridine. How can I prevent this?

A2: Dehalogenation in Buchwald-Hartwig amination often arises from a side reaction involving β-hydride elimination. To minimize this, consider the following:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination.

  • Base: While a strong base is necessary, using a non-nucleophilic, sterically hindered base can sometimes reduce side reactions.

  • Temperature: Lowering the reaction temperature, even at the cost of a longer reaction time, can often suppress dehalogenation.

Q3: Is there a risk of O-arylation on the hydroxyl group of this compound during a Suzuki or Buchwald-Hartwig reaction?

A3: Yes, O-arylation is a potential side reaction, especially when using strong bases which can deprotonate the hydroxyl group, making it a competent nucleophile. While palladium catalysis often favors C-C or C-N bond formation, competitive O-arylation can occur. If O-arylation is a significant issue, protecting the hydroxyl group prior to the cross-coupling reaction is the most reliable solution.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A4: A good starting point would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A degassed mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O 4:1)

  • Temperature: 80-100 °C

  • Atmosphere: Strictly inert (Argon or Nitrogen)

Q5: For a Buchwald-Hartwig amination of this compound, what is a reliable initial set of conditions to try?

A5: A common set of conditions to start with would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like Xantphos or a Buchwald ligand (e.g., XPhos) (2-4 mol%)

  • Base: NaOtBu or Cs₂CO₃ (1.5-2.0 equivalents)

  • Solvent: Anhydrous, degassed toluene (B28343) or 1,4-dioxane

  • Temperature: 90-110 °C

  • Atmosphere: Strictly inert (Argon or Nitrogen)

Data Presentation

While specific quantitative data for side product formation with this compound is sparse in the literature, the following table provides representative yields for common side reactions observed with similar bromopyridine substrates under various conditions.

Reaction TypeSubstrateConditionsDesired Product Yield (%)Homocoupling Yield (%)Dehalogenation Yield (%)
Suzuki-Miyaura2-BromopyridinePd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C, Air~60%~20%~15%
Suzuki-Miyaura2-BromopyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, Argon>90%<5%<5%
Buchwald-Hartwig2-BromopyridinePd₂(dba)₃/Xantphos, NaOtBu, Toluene, 110°C>95%N/A<2%
Buchwald-Hartwig2-BromopyridinePd(OAc)₂/BINAP, Cs₂CO₃, Toluene, 110°C~85%N/A~10%

Note: These are illustrative yields based on general knowledge of these reactions and may not be directly representative of all specific cases involving this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via cannula.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.0 mol%), the base (e.g., NaOtBu, 1.5 equiv), this compound (1.0 equiv), and a magnetic stir bar to a Schlenk tube.

  • Inerting: Seal the tube, remove from the glovebox, and place under a positive pressure of inert gas.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Signaling Pathways and Workflows

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'B(OH)₂ / Base Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation + Hydride Source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling Homocoupling (Ar'-Ar') O_Arylation O-Arylation ArBOH2 Ar'B(OH)₂ ArBOH2->Homocoupling + O₂ / Pd(II) ArOH This compound ArOH->O_Arylation + Base / Ar'-X

Caption: Key pathways in palladium-catalyzed cross-coupling of this compound.

References

degradation pathways of 2-Bromo-3-pyridinol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Bromo-3-pyridinol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

This compound is susceptible to degradation in acidic environments. The pyridine (B92270) ring itself is relatively stable, but the bromo and hydroxyl substituents can be reactive under acidic conditions. The rate of degradation is expected to increase with lower pH and higher temperatures.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

The primary degradation pathway anticipated under acidic conditions is the hydrolysis of the bromo group at the C2 position of the pyridine ring. This acid-catalyzed nucleophilic substitution reaction would likely result in the formation of 2,3-dihydroxypyridine (B124209).

Q3: What are the potential degradation products I should be looking for?

The main potential degradation product is 2,3-dihydroxypyridine. Depending on the specific conditions (e.g., presence of other nucleophiles, strong oxidizing agents), other minor degradation products could potentially form, but the hydrolysis product is the most probable.

Q4: What analytical methods are recommended for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound and quantifying the parent compound and its degradation products. A reversed-phase C18 column is a good starting point for method development. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, confirming their identity.

Q5: How can I minimize the degradation of this compound during my experiments if it is not the focus of my study?

To minimize degradation, it is advisable to work at neutral or near-neutral pH conditions. If acidic conditions are required, experiments should be conducted at the lowest effective temperature and for the shortest duration possible. The use of buffered solutions can help maintain a stable pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in my chromatogram (HPLC). Degradation of this compound in your sample or mobile phase.1. Confirm the identity of the new peak(s) using LC-MS. A peak corresponding to the mass of 2,3-dihydroxypyridine is likely a degradant. 2. Prepare fresh samples and analyze them immediately. 3. Ensure the mobile phase is not acidic, or if it is, that it is freshly prepared.
Change in the color or appearance of my this compound solution. This could indicate degradation of the compound.1. Analyze a sample of the solution by HPLC to check for the presence of degradation products. 2. If degradation is confirmed, prepare fresh solutions for your experiments. Consider storing stock solutions at a lower temperature and protected from light.
Poor recovery of this compound from my sample. The compound may have degraded during sample preparation or storage.1. Review your sample preparation procedure to identify any harsh acidic conditions or prolonged exposure to elevated temperatures. 2. Assess the stability of your compound under your storage conditions by analyzing samples over time.
Inconsistent results in my assays. This could be due to the variable degradation of this compound between samples.1. Standardize your sample handling and preparation procedures to ensure consistency. 2. Prepare and analyze samples in a timely manner to minimize the impact of degradation.

Experimental Protocols

Forced Degradation Study of this compound under Acidic Conditions

Objective: To investigate the degradation of this compound under acidic stress and to identify its primary degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • LC-MS system (optional, for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M HCl to the mark.

    • Prepare a parallel sample using 1 M HCl.

    • Incubate the samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic samples by adding an equivalent amount of NaOH.

  • HPLC Analysis:

    • Dilute the neutralized samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (with or without a buffer like phosphate (B84403) or acetate, depending on the desired pH).

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of any degradation products over time.

    • Calculate the percentage of degradation.

  • (Optional) LC-MS Analysis: Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Quantitative Data Summary
Condition Time (hours) This compound Remaining (%) 2,3-dihydroxypyridine Formed (Area %)
0.1 M HCl, 60°C 0100.00.0
295.24.8
490.59.4
881.318.6
2465.734.1
1 M HCl, 60°C 0100.00.0
288.111.8
477.422.5
859.840.1
2435.264.5
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

DegradationPathways cluster_main Hypothesized Acid-Catalyzed Degradation of this compound parent This compound product 2,3-dihydroxypyridine parent->product + H₂O (H⁺ catalyst)

Caption: Hypothesized degradation pathway of this compound.

ExperimentalWorkflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Incubate with Acid (e.g., 0.1 M HCl) at Elevated Temperature (e.g., 60°C) start->stress sample Withdraw Samples at Different Time Points stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by HPLC-UV and/or LC-MS neutralize->analyze data Data Analysis: Quantify Degradation and Identify Products analyze->data

Caption: Workflow for a forced degradation study.

preventing decomposition of 2-Bromo-3-pyridinol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-3-pyridinol during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of Solid Material (e.g., turning yellow or brown) 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.3. Thermal Stress: Storage at elevated temperatures.1. Store the solid under an inert atmosphere (e.g., argon or nitrogen).2. Keep the container tightly sealed and protected from light using an amber vial or by wrapping it in aluminum foil.3. Store at recommended low temperatures (see Storage Conditions FAQ).
Decreased Purity of Solid Over Time (confirmed by analysis) 1. Slow Decomposition: Inherent instability of the molecule.2. Inappropriate Storage Conditions: Exposure to heat, light, or moisture.1. Re-test the material to confirm purity before use.2. Adhere strictly to the recommended storage conditions.3. For long-term storage, consider storing at -20°C or -80°C.
Precipitation or Cloudiness in Stock Solutions 1. Supersaturation: The concentration of the solution is too high for the storage temperature.2. Degradation: Formation of insoluble degradation products.1. Gently warm the solution to room temperature and sonicate to redissolve the compound. If it does not redissolve, the concentration may be too high.2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
pH Shift in Unbuffered Stock Solutions Hydrolysis: The bromo group may be susceptible to hydrolysis, potentially releasing HBr and lowering the pH.1. Prepare stock solutions in a suitable anhydrous solvent.2. If aqueous solutions are necessary, use a buffered system and prepare the solution fresh before use.
Inconsistent Experimental Results Degradation of this compound: Use of a degraded stock of the compound.1. Always use freshly prepared solutions when possible.2. Regularly check the purity of the solid material and stock solutions, especially if they have been stored for an extended period.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Specific temperature recommendations are summarized in the table below.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be stored at low temperatures in tightly sealed vials, protected from light. The recommended storage duration is shorter for solutions than for the solid material.

Q3: Is this compound sensitive to air and light?

A3: Yes, like many phenolic and halogenated aromatic compounds, this compound is potentially sensitive to oxidation by air and degradation by light (photodegradation).[3][4] It is crucial to store it under an inert atmosphere and in light-protecting containers.

Decomposition

Q4: What are the likely decomposition pathways for this compound?

A4: While specific studies on this compound are limited, based on its chemical structure (a brominated pyridinol), the primary decomposition pathways are likely:

  • Oxidation: The pyridinol ring is susceptible to oxidation, which can lead to the formation of colored impurities and potentially polymeric byproducts.[3]

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the carbon-bromine bond (dehalogenation).

  • Hydrolysis: The bromo group on the pyridine (B92270) ring can undergo hydrolysis, particularly under non-neutral pH conditions, to form 2,3-dihydroxypyridine.

Q5: Are there any known incompatible materials?

A5: Avoid strong oxidizing agents, strong bases, and excessive heat. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide and nitrogen oxides.

Stabilization

Q6: Can I add a stabilizer to my stock solutions of this compound?

A6: While specific stabilizers for this compound have not been extensively studied, the use of radical-trapping antioxidants may be beneficial, particularly to prevent oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose at low concentrations (e.g., 0.01-0.1%). However, compatibility and potential interference with your specific application should be evaluated.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSource
Solid (Powder) -20°CUp to 3 years
4°CUp to 2 years
Stock Solution -80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with a photodiode array (PDA) detector, photostability chamber, and a temperature-controlled oven.

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid this compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

4. Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Objective: To develop a reverse-phase HPLC method that can quantify this compound and resolve its degradation products.

2. Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also collect full spectra using the PDA detector to identify suitable wavelengths for degradation products.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Once the method is optimized to show good separation of the parent peak from degradation products (from the forced degradation study), it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

DecompositionPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Debrominated Product (3-Hydroxypyridine) Debrominated Product (3-Hydroxypyridine) This compound->Debrominated Product (3-Hydroxypyridine) Photodegradation Hydrolysis Product (2,3-Dihydroxypyridine) Hydrolysis Product (2,3-Dihydroxypyridine) This compound->Hydrolysis Product (2,3-Dihydroxypyridine) Hydrolysis Heat Heat Heat->this compound Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->this compound Oxygen (Air) Oxygen (Air) Oxygen (Air)->this compound Water (H2O) Water (H2O) Water (H2O)->this compound Polymeric Byproducts Polymeric Byproducts Oxidized Products->Polymeric Byproducts

Caption: Potential decomposition pathways of this compound under various stress conditions.

ExperimentalWorkflow cluster_preparation Preparation cluster_stressing Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-PDA Analysis G->H I Data Evaluation: Identify Degradants & Assess Purity H->I

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Scaling Up 2-Bromo-3-pyridinol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the scale-up of 2-Bromo-3-pyridinol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two primary routes for synthesizing this compound that are considered for scale-up are:

  • Direct Bromination of 3-Hydroxypyridine (B118123): This is a common method involving the electrophilic substitution of 3-hydroxypyridine with a brominating agent.

  • Sandmeyer Reaction of 2-Amino-3-hydroxypyridine (B21099): This route involves the diazotization of 2-amino-3-hydroxypyridine followed by a copper(I) bromide-mediated substitution.

Q2: What are the most common impurities encountered during the production of this compound?

A2: The most prevalent impurities are over-brominated species, particularly 2,6-dibromo-3-hydroxypyridine (B188541) and other polybrominated pyridinols. The formation of these byproducts is a significant challenge, especially at a larger scale.

Q3: How can the formation of dibromo- and other polybrominated impurities be minimized?

A3: Controlling the reaction stoichiometry and conditions is crucial. Key strategies include:

  • Slow and controlled addition of the brominating agent: This prevents localized high concentrations of bromine.

  • Maintaining a low reaction temperature: This helps to manage the reaction's exothermicity and improve selectivity.

  • Using a milder brominating agent: N-Bromosuccinimide (NBS) can be a more selective alternative to liquid bromine.

Q4: What are the safety considerations when working with brominating agents on a large scale?

A4: Liquid bromine is highly corrosive, toxic, and volatile. When scaling up, it is essential to work in a well-ventilated area (e.g., a fume hood or a contained reactor system) and use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Alternative, less hazardous brominating agents should be considered where possible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Gradually increase reaction temperature while monitoring for impurity formation.
Product loss during workup/purification.- Optimize extraction solvent and pH.- Consider alternative purification methods like recrystallization or column chromatography with a different solvent system.
High Levels of Dibromo- and Polybromo- Impurities Excess of brominating agent.- Use a stoichiometric amount or a slight excess of the brominating agent.- Perform in-process checks to monitor the consumption of starting material and the formation of products and byproducts.
Poor temperature control, leading to runaway reaction.- Ensure adequate cooling capacity for the reactor.- Implement a controlled, slow addition of the brominating agent to manage the exotherm.
Inconsistent Batch-to-Batch Results Variability in raw material quality.- Qualify vendors and test incoming raw materials for purity.- Ensure starting materials are dry, as moisture can affect the reaction.
Poor process control.- Standardize all reaction parameters, including addition rates, temperatures, and mixing speeds.- Implement robust in-process monitoring.
Difficulties in Product Isolation/Purification Product is an oil or does not precipitate cleanly.- Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form.- Try an anti-solvent addition to induce precipitation.
Co-precipitation of impurities.- Optimize the recrystallization solvent system to selectively crystallize the desired product.- Consider a pre-purification step, such as a charcoal treatment, to remove colored impurities.

Data Presentation

Table 1: Comparison of Brominating Agents for Pyridine Derivatives

Brominating Agent Typical Yield Range (%) Selectivity Safety/Handling Considerations
Liquid Bromine (Br₂) in Acetic Acid 60-80ModerateHighly corrosive and toxic; requires careful handling and ventilation.
N-Bromosuccinimide (NBS) 70-90GoodSolid, easier to handle than liquid bromine, but still a strong oxidizing agent.
Phenyltrimethylammonium Tribromide 75-95HighSolid, less hazardous than liquid bromine, often provides high selectivity.

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • Liquid Bromine

  • Glacial Acetic Acid

  • Sodium Hydroxide (B78521) Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • In a reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-hydroxypyridine in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Neutralize the solution to a pH of 7-8 with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine

Materials:

  • 2-Amino-3-hydroxypyridine

  • Hydrobromic Acid (48%)

  • Sodium Nitrite (B80452)

  • Copper(I) Bromide

  • Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • In a reactor, dissolve 2-amino-3-hydroxypyridine in 48% hydrobromic acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas evolution) should be observed.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify as needed.

Visualizations

Synthesis_Workflow cluster_bromination Route 1: Direct Bromination cluster_sandmeyer Route 2: Sandmeyer Reaction start1 3-Hydroxypyridine step1 Bromination (e.g., Br2/AcOH or NBS) start1->step1 purification Workup & Purification (Extraction, Recrystallization/Chromatography) step1->purification start2 2-Amino-3-hydroxypyridine step2 Diazotization (NaNO2, HBr) start2->step2 step3 Sandmeyer Reaction (CuBr) step2->step3 step3->purification product This compound purification->product Troubleshooting_Tree start High Impurity Levels Detected q1 Is the primary impurity dibromo- or polybromo- species? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no check_temp Check Temperature Control ans1_yes->check_temp temp_ok Is temperature consistently low? check_temp->temp_ok temp_no No temp_ok->temp_no temp_yes Yes temp_ok->temp_yes improve_cooling Improve reactor cooling and monitoring temp_no->improve_cooling check_addition Review Bromine Addition Rate temp_yes->check_addition addition_fast Is addition too fast? check_addition->addition_fast addition_yes Yes addition_fast->addition_yes addition_no No addition_fast->addition_no slow_addition Implement slower, controlled dosing of brominating agent addition_yes->slow_addition consider_nbs Consider using a milder brominating agent like NBS addition_no->consider_nbs other_impurities Characterize other impurities (e.g., starting material, solvent adducts) ans1_no->other_impurities review_workup Review workup and purification procedures other_impurities->review_workup

Technical Support Center: Catalyst Selection for Efficient Reactions with 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-pyridinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Which catalytic cross-coupling reactions are most suitable for the functionalization of this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. The most common and efficient reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.[1][2] This is a robust method for creating biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl pyridinols by coupling with a wide range of primary and secondary amines.[3][4][5]

  • Sonogashira Coupling: For creating C-C triple bonds by reacting with terminal alkynes. This is valuable for synthesizing alkynyl-substituted pyridines.

  • Heck Coupling: For the formation of C-C bonds by coupling with alkenes to form substituted pyridinols.

In addition to palladium-catalyzed reactions, copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for C-N, C-O, and C-S bond formation.

Q2: The nitrogen atom and the hydroxyl group in this compound seem to be interfering with my palladium-catalyzed reaction, leading to low yields. How can I address this?

A2: This is a common challenge with pyridinol substrates. Both the pyridine (B92270) nitrogen and the hydroxyl group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Here are some strategies to mitigate these effects:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and accelerate the desired catalytic cycle. Examples include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).

  • Protecting Groups: The acidic proton of the hydroxyl group can interfere with basic reaction conditions. Protecting the hydroxyl group as a methyl ether, benzyl (B1604629) ether, or a silyl (B83357) ether (e.g., TBDMS) can prevent this interference. The choice of protecting group should be compatible with the reaction conditions and easily removable later in the synthetic sequence.

  • Substrate Modification: In some cases, temporary protonation or coordination of the pyridine nitrogen with a Lewis acid can prevent it from poisoning the catalyst, although this may add complexity to the reaction.

Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the likely causes and solutions?

A3: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings. This is often due to:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and also deactivate the Pd(0) catalyst. It is crucial to thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and for the solubility of all reaction components. An inappropriate choice can lead to side reactions.

  • Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes compensate for decomposition and drive the reaction to completion, but a large excess can favor homocoupling.

To minimize homocoupling, ensure rigorous exclusion of oxygen, screen different bases and solvents, and consider using more stable boronic esters like pinacol (B44631) esters.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Cause Troubleshooting Steps & Solutions
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, air-stable precatalyst to ensure the presence of active Pd(0). If the reaction stalls, adding a second portion of the catalyst can indicate if catalyst deactivation is the primary issue.
Catalyst Inhibition As discussed in the FAQs, the pyridine nitrogen and hydroxyl group can inhibit the catalyst. Switch to a bulkier, more electron-donating ligand (e.g., SPhos, RuPhos, or an NHC-based ligand).
Incorrect Base The choice of base is critical and reaction-dependent. For Suzuki couplings, screen bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are often necessary.
Poor Solvent Choice Ensure the solvent is anhydrous (if required) and can dissolve all reactants. Common choices for cross-coupling reactions include dioxane, toluene, and DMF. A screening of different solvents may be necessary.
Inadequate Reaction Temperature The reaction temperature may be too low for the oxidative addition step, which is often rate-limiting. A stepwise increase in temperature should be considered.
Reagent Quality Ensure all starting materials, especially the boronic acid or amine, are pure and dry. Solvents should be of high purity and anhydrous.
Inefficient Inert Atmosphere Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction vessel is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintained under a positive pressure of argon or nitrogen.
Issue 2: Formation of Palladium Black

The appearance of a black precipitate (palladium black) can indicate catalyst decomposition.

Possible Cause Troubleshooting Steps & Solutions
Ligand Instability or Insufficiency The ligand's role is to stabilize the active Pd(0) species. If the ligand is not robust enough or the ligand-to-metal ratio is too low, the catalyst can aggregate and precipitate. Use a bulkier, more electron-rich ligand or increase the ligand-to-palladium ratio.
High Reaction Temperature Excessive heat can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer duration.
High Reactant Concentration Very high concentrations of reactants can sometimes lead to faster catalyst decomposition.

Experimental Protocols & Data

The following tables summarize starting conditions for common cross-coupling reactions with this compound, based on optimized conditions for similar substrates. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

Table 1: Recommended Starting Conditions for Sonogashira Coupling

Based on conditions optimized for 2-amino-3-bromopyridine.

Parameter Recommended Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N (Triethylamine)
Solvent DMF (Dimethylformamide)
Temperature 100 °C
Time 3 hours
Table 2: General Protocol for Suzuki-Miyaura Coupling

Adapted from general procedures for 2-bromopyridines.

Parameter General Condition
Reactants This compound (1.0 equiv.), Boronic Acid/Ester (1.2-1.5 equiv.), Base (2.0-3.0 equiv.)
Catalyst Pd(OAc)₂ (2-5 mol%) with a ligand, or Pd(PPh₃)₄ (5 mol%)
Ligand SPhos, XPhos, or other bulky phosphines (if using a separate precursor)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent 1,4-Dioxane, Toluene (often with water as a co-solvent)
Temperature 80-110 °C
Time 12-24 hours
Table 3: General Protocol for Buchwald-Hartwig Amination

Adapted from general procedures for 2-bromopyridines.

Parameter General Condition
Reactants This compound (1.0 equiv.), Amine (1.2 equiv.), Base (1.4-1.5 equiv.)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand RuPhos, XPhos, or other bulky biaryl phosphine ligands (1-2 equiv. relative to Pd)
Base NaOtBu or LHMDS
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 80-120 °C
Time 12-24 hours

Visualized Workflows and Catalytic Cycles

Below are diagrams illustrating key experimental workflows and catalytic cycles.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_reagents 1. Prepare Reagents (Substrate, Coupling Partner, Base) prep_catalyst 2. Prepare Catalyst System (Pd source + Ligand) prep_reagents->prep_catalyst prep_solvent 3. Degas Anhydrous Solvent prep_catalyst->prep_solvent setup 4. Combine Reagents and Catalyst in an oven-dried flask prep_solvent->setup inert 5. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert add_solvent 6. Add Degassed Solvent inert->add_solvent heat 7. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat workup 8. Cool, Quench, and Extract heat->workup purify 9. Purify Crude Product (Column Chromatography) workup->purify characterize 10. Characterize Final Product purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Check Reagent Purity and Integrity start->check_reagents check_atmosphere Verify Inert Atmosphere start->check_atmosphere screen_catalyst Screen Different Catalysts/Ligands check_reagents->screen_catalyst check_atmosphere->screen_catalyst screen_conditions Screen Bases and Solvents screen_catalyst->screen_conditions optimize_temp Optimize Reaction Temperature screen_conditions->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_complex R-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition (R-X) transmetalation R-Pd(II)-R'(L_n) pd2_complex->transmetalation Transmetalation (R'-B(OR)2 + Base) transmetalation->pd0 product R-R' transmetalation->product Reductive Elimination product->pd0

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

G Simplified Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L_n pd2_complex R-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition (R-X) amine_complex R-Pd(II)-NR'R''(L_n) pd2_complex->amine_complex Amine Coordination & Deprotonation (HNR'R'' + Base) amine_complex->pd0 product R-NR'R'' amine_complex->product Reductive Elimination product->pd0

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Bromo-3-pyridinol vs. 2-Chloro-3-pyridinol in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of 2-Bromo-3-pyridinol and 2-Chloro-3-pyridinol in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, supported by available experimental data.

In the realm of medicinal chemistry and materials science, the functionalization of pyridine (B92270) scaffolds is a cornerstone of molecular design. Among the versatile building blocks, 2-halo-3-hydroxypyridines serve as critical precursors for the synthesis of a diverse array of more complex molecules. This guide provides an objective comparison of the reactivity of two prominent analogs, this compound and 2-Chloro-3-pyridinol, in two of the most fundamental and widely utilized transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Executive Summary

The comparative reactivity of this compound and 2-Chloro-3-pyridinol is dictated by the nature of the halogen substituent and the specific reaction mechanism. In general, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the carbon-bromine bond is more readily activated than the carbon-chlorine bond, leading to higher reactivity for the bromo-substituted compound. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom typically renders the 2-position of the pyridine ring more electrophilic, favoring substitution at the chloro-substituted derivative. The following sections provide a detailed analysis of these reactivity trends, supported by available experimental data and detailed reaction protocols.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organohalide with a boronic acid or its ester. The reactivity of the halide in this reaction generally follows the trend: I > Br > OTf > Cl. This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling (Illustrative)

FeatureThis compound2-Chloro-3-pyridinol
Relative Reactivity HigherLower
Typical Catalyst Loading Lower catalyst loading may be sufficient.Higher catalyst loading or more active catalyst systems may be required.
Reaction Temperature Milder reaction temperatures may be employed.Higher reaction temperatures are often necessary.
Reaction Time Shorter reaction times are generally expected.Longer reaction times may be needed for complete conversion.
Yield Generally higher yields are anticipated under similar conditions.Lower yields may be obtained compared to the bromo analog.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridines

The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of halopyridines.[2] Researchers should optimize conditions for their specific substrates.

Materials:

  • 2-Halopyridine (e.g., this compound or 2-Chloro-3-pyridinol) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a reaction vessel, add the 2-halopyridine, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling cluster_catalyst Catalyst cluster_substrates Substrates Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Ar-X 2-Halo-3-pyridinol (X = Br or Cl) Ar-X->Oxidative_Addition Oxidative Addition R-B(OH)2 Arylboronic Acid Transmetalation Ar-Pd(II)(R)L2 R-B(OH)2->Transmetalation Base Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is dependent on the carbon-halogen bond strength, with aryl bromides generally being more reactive than aryl chlorides. This suggests that this compound would be more reactive than 2-Chloro-3-pyridinol in this transformation. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines has been developed, highlighting the utility of this substrate class.[4]

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination (Illustrative)

FeatureThis compound2-Chloro-3-pyridinol
Relative Reactivity HigherLower
Catalyst System Standard Pd/phosphine (B1218219) ligand combinations are often effective.More specialized and highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) are typically required.
Reaction Conditions Milder conditions (temperature, reaction time) are generally sufficient.More forcing conditions are often necessary to achieve good conversion.
Base A wider range of bases can often be used effectively.Stronger bases are frequently required.
Yield Generally higher yields are expected.Lower yields and potential for side reactions may be observed.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines

The following is a general protocol for the Buchwald-Hartwig amination, which should be optimized for specific substrates and amines.[5]

Materials:

  • 2-Halopyridine (e.g., this compound or 2-Chloro-3-pyridinol) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst and phosphine ligand to an oven-dried reaction vessel.

  • Add the 2-halopyridine, amine, and base.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_catalyst Catalyst cluster_substrates Substrates Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(X)L Pd(0)L->Oxidative_Addition Ar-X 2-Halo-3-pyridinol (X = Br or Cl) Ar-X->Oxidative_Addition Oxidative Addition R2NH Amine Amine_Coordination [Ar-Pd(II)(NHR2)L]+X- R2NH->Amine_Coordination Base Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Aryl Amine Product Reductive_Elimination->Product Ar-NR2

References

A Comparative Structural Analysis of 2-Bromo-3-pyridinol and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural and physicochemical analysis of 2-Bromo-3-pyridinol and its structurally similar compounds: 3-hydroxypyridine (B118123), 2-chloro-3-hydroxypyridine, and 2-fluoro-3-hydroxypyridine (B122602). This objective comparison, supported by available data, aims to inform researchers in the fields of medicinal chemistry and drug development about the potential of these compounds as scaffolds for novel therapeutic agents.

Structural and Physicochemical Properties

The introduction of a halogen atom at the 2-position of the 3-hydroxypyridine scaffold significantly influences its physicochemical properties. A summary of these properties is presented in Table 1. The data indicates a clear trend in molecular weight and melting point with the increasing atomic mass of the halogen substituent.

PropertyThis compound2-Chloro-3-hydroxypyridine2-Fluoro-3-hydroxypyridine3-Hydroxypyridine
Molecular Formula C₅H₄BrNOC₅H₄ClNOC₅H₄FNOC₅H₅NO
Molecular Weight ( g/mol ) 174.00[1]129.54113.0995.10
CAS Number 6602-32-0[1]6636-78-8174669-74-0109-00-2
Melting Point (°C) 185-188[2]170-172Not available125-128
Appearance Off-white to light brown crystalline powder[1]Slightly beige solidNot availableLight tan powder
IUPAC Name 2-bromopyridin-3-ol[1]2-chloropyridin-3-ol2-fluoropyridin-3-olpyridin-3-ol

Biological Activity Profile

While comprehensive, direct comparative studies on the biological activities of these specific four compounds are limited in the currently available literature, the broader class of halogenated pyridines and 3-hydroxypyridine derivatives has been investigated for various therapeutic applications. The presence of a halogen atom is known to enhance the pharmacological activity of many compounds.

Enzyme Inhibition: The 3-hydroxypyridine scaffold is a component of molecules that have been investigated as enzyme inhibitors. The specific inhibitory activities and potencies of 2-bromo-, 2-chloro-, and 2-fluoro-3-hydroxypyridine against various enzymes have not been comparatively characterized in published studies.

Receptor Binding: Analogs of nicotine, which contains a pyridine (B92270) ring, have been studied for their binding characteristics to nicotinic receptors. The influence of halogen substitution at the 2-position of 3-hydroxypyridine on receptor binding affinity and selectivity is an area that warrants further investigation to understand the structure-activity relationship.

Due to the lack of direct comparative experimental data, a generalized workflow for evaluating and comparing the biological activities of these compounds is proposed below.

Experimental Protocols

To facilitate further research, a detailed protocol for a standard antimicrobial susceptibility test is provided. This can be adapted to compare the efficacy of this compound and its analogs against various microbial strains.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compounds: Prepare stock solutions of this compound, 2-chloro-3-hydroxypyridine, 2-fluoro-3-hydroxypyridine, and 3-hydroxypyridine in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

  • Culture Medium: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of MHB to all wells.

  • Serial Dilutions: Add 50 µL of the stock solution of the first test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Repeat this for each compound in separate rows.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Comparative Bioactivity Screening

The following diagram illustrates a general workflow for the comparative evaluation of the biological activities of the 3-hydroxypyridine derivatives.

G Comparative Bioactivity Screening Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Lead Identification Compound_Synthesis Synthesis and Purification Compound_Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Compound_Characterization Stock_Solutions Preparation of Stock Solutions Compound_Characterization->Stock_Solutions Antimicrobial_Assay Antimicrobial Susceptibility Testing Stock_Solutions->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays Stock_Solutions->Enzyme_Inhibition_Assay Receptor_Binding_Assay Receptor Binding Assays Stock_Solutions->Receptor_Binding_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Determination IC50/Ki Determination Enzyme_Inhibition_Assay->IC50_Determination Affinity_Determination Binding Affinity (Kd) Determination Receptor_Binding_Assay->Affinity_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis IC50_Determination->SAR_Analysis Affinity_Determination->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: A generalized workflow for screening and comparing the bioactivity of chemical compounds.

References

Comparative Biological Activity of Brominated Pyridinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of brominated pyridinols, with a focus on their antimicrobial and cytotoxic properties. The information is supported by experimental data and detailed methodologies to aid in further research and development.

I. Comparative Analysis of Biological Activity

The introduction of a bromine atom to the pyridinol scaffold can significantly influence its biological activity. This section compares the antimicrobial and cytotoxic effects of brominated pyridinols with their non-halogenated or other halogenated analogs.

Antimicrobial Activity

Bromination has been shown to enhance the antimicrobial potency of pyridinol derivatives, particularly against Gram-positive bacteria. A notable example is the comparison of an alkyl pyridinol with its brominated counterpart.

Table 1: Comparative Antimicrobial Activity of a Brominated Alkyl Pyridinol and its Analogs against Staphylococcus aureus Strains

CompoundSubstitutionS. aureus (MRSA) MIC (µg/mL)[1]S. aureus (USA300LAC) MIC (µg/mL)[1]
EA-02-009 Bromine 0.5–1 32
JC-01-072Unsubstituted Alkyl4–8Not Reported
JC-01-074Unsubstituted Alkyl16Not Reported
EA-02-011Unsubstituted Alkyl32Not Reported

As shown in Table 1, the brominated pyridinol EA-02-009 exhibited the most potent activity against various S. aureus/MRSA strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5–1 µg/mL[1]. Interestingly, its potency was significantly lower against the MRSA strain USA300LAC, suggesting strain-specific mechanisms of action or resistance[1]. The position of the nitrogen in the pyridinol ring also appears to influence antimicrobial activity, as seen in the varying MICs of the unsubstituted alkyl pyridinols[1].

Cytotoxic and Antiproliferative Activity

Bromo-substitution has also been investigated for its impact on the anticancer properties of related heterocyclic compounds like imidazo[4,5-b]pyridines.

Table 2: Comparative Antiproliferative Activity of Bromo-substituted Imidazo[4,5-b]pyridines against Human Cancer Cell Lines

CompoundSubstitutionCell LineIC50 (µM)
Compound 10 Bromo -substituted, Unsubstituted amidino groupSW620 (Colon Carcinoma)0.4
Compound 14 Bromo -substituted, 2-imidazolinyl groupSW620 (Colon Carcinoma)0.7

Compounds 10 and 14 , both featuring a bromine atom on the pyridine (B92270) nucleus, demonstrated potent and selective inhibitory activity against the colon carcinoma cell line SW620, with IC50 values in the sub-micromolar range. This suggests that the presence of bromine, in combination with specific amidino groups, is a key determinant for their antiproliferative effects.

II. Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key biological assays are provided below.

A. Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is quantified by determining the MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for this assessment.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Grow bacterial strains (e.g., S. aureus) in a suitable broth medium to the desired optical density (A600).

    • Dilute the bacterial culture to achieve a standardized inoculum size, typically 10^4 to 10^5 Colony Forming Units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the test medium to twice the highest desired concentration.

    • Perform serial two-fold dilutions in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the absorbance can be read using a microplate reader to determine the concentration that inhibits growth by a certain percentage (e.g., MIC50 or MIC90).

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (Log Phase) C Standardize Inoculum (e.g., 10^5 CFU/mL) A->C B Test Compounds (Stock Solutions) D Serial Dilutions in 96-well Plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Read Results (Visual/Spectrophotometer) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

B. Cytotoxicity and Antiproliferative Activity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., SW620) into a 96-well plate at a predetermined density (e.g., 5 × 10^4 cells/well) in 100 µL of culture medium.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_steps Assay & Measurement A Seed Cells in 96-well Plate B Incubate 24h (Attachment) A->B C Add Compound Dilutions B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity and antiproliferative assay.

III. Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which brominated pyridinols exert their biological effects are still under investigation. However, some general mechanisms for related compounds have been proposed. For bromo-substituted imidazo[4,5-b]pyridines, their antiproliferative activity may involve the inhibition of specific kinases, such as Aurora kinases, which are critical for cell cycle regulation. The antimicrobial action of some pyridinol compounds is hypothesized to involve the disruption of the bacterial cell membrane, leading to cell death. Further research is required to elucidate the specific signaling pathways modulated by brominated pyridinols.

Logical Relationship for Proposed Mechanism of Action

Mechanism cluster_antimicrobial Antimicrobial Action cluster_antiproliferative Antiproliferative Action A Brominated Pyridinol B Bacterial Cell Membrane Disruption A->B D Kinase Inhibition (e.g., Aurora Kinase) A->D C Cell Lysis B->C E Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Proposed mechanisms of action for brominated pyridinols.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method for the quantification of 2-Bromo-3-pyridinol depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific purpose of the analysis (e.g., purity assessment, pharmacokinetic studies).

Analytical MethodPrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase.High sensitivity and resolution for separating complex mixtures.[1] Versatile and widely used for non-volatile or thermally unstable compounds.[2]Requires reference standards for impurity identification. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.High selectivity and definitive identification based on mass spectra. Excellent for volatile impurities and residual solvent analysis.[1]Requires the analyte to be volatile and thermally stable, or to undergo derivatization.[2]
UV-Visible Spectrophotometry Measurement of the absorbance of light by the analyte in a solution.Simple, cost-effective, and rapid for routine analysis.Lower sensitivity and selectivity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds.
Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the analytical methods discussed, based on data from the analysis of analogous pyridine (B92270) derivatives.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 105%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 ng/mL0.5 - 5 µg/mL

Note: The values presented are typical and may vary depending on the specific instrument, method conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized based on standard practices for the analysis of pyridine derivatives.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a reversed-phase HPLC method suitable for the analysis of polar aromatic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.[1]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B) to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm), determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of a hydroxylated pyridine derivative, which may require derivatization to improve volatility.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS).

  • Derivatization (if necessary): The hydroxyl group of this compound can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate). If derivatization is performed, follow the specific protocol for the chosen reagent.

UV-Visible Spectrophotometry

This protocol is for the direct quantification of this compound, assuming no significant interfering substances are present in the sample matrix.

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the sample and is transparent in the UV region of interest (e.g., Methanol, Ethanol, or a buffered aqueous solution).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_acceptance_criteria Define Acceptance Criteria select_method->define_acceptance_criteria prepare_protocol Prepare Validation Protocol define_acceptance_criteria->prepare_protocol perform_experiments Perform Experiments (Accuracy, Precision, Linearity, etc.) prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Against Criteria collect_data->evaluate_results document_validation_report Document Validation Report evaluate_results->document_validation_report implement_method Implement for Routine Use document_validation_report->implement_method

Caption: Workflow for analytical method validation.

analytical_method_selection cluster_criteria Key Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify This compound complexity Complex Sample Matrix? start->complexity sensitivity High Sensitivity Required? volatility Analyte Volatile & Thermally Stable? sensitivity->volatility No hplc HPLC-UV or LC-MS sensitivity->hplc Yes complexity->sensitivity Yes uvvis UV-Vis Spectrophotometry complexity->uvvis No volatility->hplc No gcms GC-MS (with derivatization) volatility->gcms Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Catalyst Performance in 2-Bromo-3-pyridinol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2-Bromo-3-pyridinol scaffold is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is pivotal for modulating the biological activity of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig amination, are powerful tools for achieving these transformations. However, the presence of the hydroxyl group on the pyridine (B92270) ring in this compound introduces specific challenges, including potential catalyst inhibition and competing N- versus O-arylation, making the choice of an appropriate catalytic system paramount for successful synthesis.

This guide provides a comparative overview of the performance of different catalysts in reactions involving this compound and its close analogs. We present quantitative data from the literature, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic cycles to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Performance of Catalysts in C-C and C-N Bond Formation

The selection of a suitable catalyst and reaction conditions is crucial for achieving high yields and selectivity in the cross-coupling reactions of this compound. While direct comparative studies on this specific substrate are limited in the readily available literature, valuable insights can be drawn from studies on structurally similar compounds, particularly 2-amino-3-bromopyridine (B76627). The data presented below for the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes provides a strong benchmark for expected reactivity and catalyst performance.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A study by Zhu et al. (2017) on the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes identified an optimal catalyst system that provides excellent yields.[1][2] These conditions are a valuable starting point for the development of protocols for this compound.

Table 1: Performance of Pd(CF₃COO)₂/PPh₃ in the Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes [1][2]

EntryTerminal AlkyneR GroupYield (%)
1PhenylacetylenePhenyl96
24-Methylphenylacetylene4-Methylphenyl95
34-Methoxyphenylacetylene4-Methoxyphenyl92
44-Chlorophenylacetylene4-Chlorophenyl93
52-Thienylacetylene2-Thienyl88
6CyclohexylacetyleneCyclohexyl75
71-Hexynen-Butyl72
83,3-Dimethyl-1-butynetert-Butyl78

Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF, 100°C, 3 hours.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For pyridinone substrates, which share features with this compound, the choice of a palladium catalyst and a suitable phosphine (B1218219) ligand is critical to overcome challenges such as catalyst inhibition by the nitrogen atom. Generally, palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are used in combination with electron-rich, bulky phosphine ligands such as trialkylphosphines (e.g., PCy₃) or biarylphosphines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in the synthesis of arylamines. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often being necessary to promote the reaction with challenging substrates like bromopyridines.

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of catalytic reactions. Below is a representative protocol for the Sonogashira coupling, based on the optimized conditions for a close analog of this compound.

Detailed Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol is based on the optimized conditions reported by Zhu et al. (2017) for the Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne.

Materials:

  • 2-Amino-3-bromopyridine (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (4.2 mg, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (6.6 mg, 5.0 mol%)

  • Copper(I) iodide (CuI) (4.8 mg, 5.0 mol%)

  • Triethylamine (Et₃N) (1 mL)

  • Anhydrous N,N-dimethylformamide (DMF) (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottomed flask.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-alkynylpyridine.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the reaction mechanisms and procedural steps.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation pd_complex2 Ar-Pd(II)(C≡C-R)L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product

Caption: General catalytic cycle for the Sonogashira coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation organoboron R-B(OR)2 organoboron->transmetalation base Base base->transmetalation pd_complex2 Ar-Pd(II)(R)L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination amine R2NH amine->amine_coordination base Base base->amine_coordination pd_complex2 Ar-Pd(II)(NR2)L2 amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Addition of Reagents (Substrate, Catalyst, Ligand, Base, Solvent) setup->addition reaction Reaction at Elevated Temperature addition->reaction monitoring Monitoring by TLC/GC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 2-Bromo-3-pyridinol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the biological activity and safety of drug candidates. This guide provides a comparative overview of analytical methods for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation.

Importance of Purity Assessment

The presence of impurities in this compound can lead to several undesirable outcomes:

  • Side Reactions: Impurities can participate in unintended side reactions, leading to a complex mixture of products and reducing the yield of the desired compound.

  • Altered Biological Activity: In drug discovery, impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Some impurities may be toxic, posing a safety risk in preclinical and clinical development.

  • Inconsistent Results: Batch-to-batch variability in purity can lead to inconsistent experimental results, hindering the progress of research and development projects.

Given these considerations, a thorough purity assessment of commercially available this compound is not just a quality control measure but a critical step in ensuring the integrity of scientific research.

Comparison of Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high-throughput screening. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning of the analyte between a stationary and a mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High sensitivity and resolution, suitable for a wide range of compounds.Requires a suitable chromophore for UV detection.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC for trace impurities.
GC-MS Separation of volatile compounds followed by their detection based on mass-to-charge ratio.Identification of volatile impurities and residual solvents.High sensitivity and specificity for volatile compounds, provides molecular weight information.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Below are detailed experimental protocols for the three recommended analytical techniques for assessing the purity of this compound. These are general methods and may require optimization for specific instruments and samples.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 275 nm

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

  • Internal standard for quantitative NMR (qNMR), e.g., maleic acid (optional)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Analysis:

    • Confirm the chemical shifts and coupling patterns of the protons of this compound.

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • The relative molar ratio of impurities can be estimated from the integration values. For quantitative analysis (qNMR), a known amount of an internal standard is added, and the purity is calculated by comparing the integral of a specific proton of the analyte to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and residual solvents.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier gas flow: 1 mL/min (constant flow)

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Electron ionization (EI) at 70 eV

    • Scan range: 40-400 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks corresponding to impurities by comparing their mass spectra with a library (e.g., NIST).

Comparative Data on Commercial this compound

The following table presents hypothetical purity data for this compound from three different commercial suppliers, as determined by the analytical methods described above. This data is for illustrative purposes to highlight potential variations.

SupplierStated PurityHPLC Purity (%)Major Impurity (by HPLC)NMR Purity (%)Residual Solvents (by GC-MS)
Supplier A >99%99.5Unidentified (0.3%)99.2Dichloromethane (0.1%)
Supplier B 99%98.83-Hydroxypyridine (0.8%)98.5None Detected
Supplier C >98%99.12,6-Dibromo-3-pyridinol (0.5%)99.0Acetone (0.2%)

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further aid in understanding the process and importance of purity, the following diagrams, created using the DOT language, illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a derivative of this compound might act.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Commercial this compound Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Preparation->HPLC NMR NMR Preparation->NMR GCMS GC-MS Preparation->GCMS Purity Purity Assessment HPLC->Purity Impurity Impurity Identification HPLC->Impurity NMR->Purity NMR->Impurity GCMS->Purity GCMS->Impurity Report Final Report Purity->Report Impurity->Report Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->RAF Proliferation Cell Proliferation, Survival Transcription->Proliferation

A Comparative Guide to the Synthetic Routes of 2-Bromo-3-pyridinol for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Bromo-3-pyridinol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three primary synthetic routes to this compound, with a focus on efficiency, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. Here, we evaluate three common methods: the direct bromination of 3-hydroxypyridine (B118123), the Sandmeyer reaction of 2-amino-3-hydroxypyridine (B21099), and a two-step synthesis involving the demethylation of 2-bromo-3-methoxypyridine (B21398). The efficiency of each route is assessed based on reaction yield, and the complexity of the procedure.

Parameter Route 1: Direct Bromination Route 2: Sandmeyer Reaction Route 3: Two-Step Synthesis via Demethylation
Starting Material 3-Hydroxypyridine2-Amino-3-hydroxypyridine3-Hydroxypyridine
Overall Yield 67-75%[1]Estimated 60-70%~50-65% (overall)
Number of Steps 11 (from amino precursor)2
Key Reagents Bromine, Sodium Hydroxide (B78521)Sodium Nitrite (B80452), Copper(I) Bromide, HBrBromine, NaOH, Methylating agent, HBr
Reaction Conditions Low temperature (0-15°C)Low temperature (0-5°C) for diazotizationVaried, includes low and high temperatures
Advantages Single step, good yieldUtilizes a common precursorHigh yield in the final demethylation step
Disadvantages Use of elemental bromineDiazonium salts can be unstableMulti-step process, lower overall yield

Visualizing the Synthetic Pathways

To illustrate the relationships between the reactants, intermediates, and products in each synthetic route, the following diagrams have been generated.

route1 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound Br2, NaOH (67-75%)

Caption: Route 1: Direct Bromination of 3-Hydroxypyridine.

route2 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Diazonium Salt Diazonium Salt 2-Amino-3-hydroxypyridine->Diazonium Salt NaNO2, HBr (0-5°C) This compound This compound Diazonium Salt->this compound CuBr

Caption: Route 2: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine.

route3 cluster_0 Step 1 & 2 3-Hydroxypyridine 3-Hydroxypyridine 2-Bromo-3-pyridinol_intermediate 2-Bromo-3-pyridinol_intermediate 3-Hydroxypyridine->2-Bromo-3-pyridinol_intermediate Br2, NaOH (70-75%) 2-Bromo-3-methoxypyridine 2-Bromo-3-methoxypyridine 2-Bromo-3-pyridinol_intermediate->2-Bromo-3-methoxypyridine CH3I, KOH (68%) This compound This compound 2-Bromo-3-methoxypyridine->this compound HBr (94%)

Caption: Route 3: Two-Step Synthesis via 2-Bromo-3-methoxypyridine.

Experimental Protocols

Route 1: Direct Bromination of 3-Hydroxypyridine

This method involves the direct bromination of 3-hydroxypyridine using a hypobromite (B1234621) solution.

Procedure:

  • A solution of 40% aqueous sodium hydroxide (60 mL) is cooled to between -10°C and 0°C in an ice-salt bath.[1]

  • Bromine (16 g, 0.1 mol) is added dropwise to the cooled sodium hydroxide solution while maintaining the temperature.[1]

  • In a separate flask, 3-hydroxypyridine (9.8 g, 0.1 mol) is dissolved in 40% aqueous sodium hydroxide (50 mL).[1]

  • The 3-hydroxypyridine solution is then added dropwise to the bromine solution, keeping the system temperature at 10-15°C.[1]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2.5-3 hours.

  • The pH of the solution is adjusted to 7 with an acid.

  • The resulting crude product is collected and recrystallized to yield this compound. The reported yield is between 70% and 75%. A similar procedure reports a yield of 67%.

Route 2: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine

Representative Procedure:

  • 2-Amino-3-hydroxypyridine is dissolved in an aqueous hydrobromic acid solution and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

  • The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the evolution of nitrogen gas ceases.

  • The product, this compound, is then isolated by extraction and purified.

The yield for this reaction is estimated to be in the range of 60-70%, which is typical for Sandmeyer reactions on similar substrates.

Route 3: Two-Step Synthesis via Demethylation of 2-Bromo-3-methoxypyridine

This route involves the synthesis of an intermediate, 2-bromo-3-methoxypyridine, which is subsequently demethylated to afford the final product.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine from 3-Hydroxypyridine

This step itself is a two-part process starting with the bromination of 3-hydroxypyridine as described in Route 1, with a yield of 70-75%. The resulting this compound is then methylated.

Methylation Procedure:

  • To a stirred mixture of this compound (71.0 g) and pulverized potassium hydroxide (77.8 g) in DMSO (500 mL) under a nitrogen atmosphere, a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise at 55-60°C.

  • The reaction is maintained at this temperature for 30 minutes after the addition is complete.

  • The mixture is then poured into ice water, and the precipitate is collected by filtration.

  • The precipitate is triturated with diethyl ether, and the combined organic extracts are washed sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution.

  • The organic phase is dried and concentrated to give 2-bromo-3-methoxypyridine with a reported yield of 68%.

Step 2: Demethylation of 2-Bromo-3-methoxypyridine

Procedure:

  • 2-Bromo-3-methoxypyridine (295 mg, 1.57 mmol) is heated in hydrobromic acid (5 mL) to 140°C and stirred overnight under an inert atmosphere.

  • The solution is then neutralized with a saturated sodium bicarbonate solution and extracted three times with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-3-hydroxypyridine. This step has a high reported yield of 94%.

Conclusion

The choice of the most efficient synthetic route to this compound depends on the specific requirements of the synthesis, including the availability of starting materials, desired yield, and tolerance for multi-step procedures.

  • Route 1 (Direct Bromination) offers a straightforward, single-step synthesis with a good yield, making it an attractive option for its simplicity.

  • Route 2 (Sandmeyer Reaction) is a viable alternative, particularly if 2-amino-3-hydroxypyridine is a readily available starting material. However, the handling of potentially unstable diazonium intermediates requires careful control of reaction conditions.

  • Route 3 (Two-Step Synthesis) , while involving more steps, benefits from a very high-yielding final demethylation step. The overall yield is comparable to the other routes but requires the synthesis and isolation of an intermediate.

For large-scale production where operational simplicity and a reduced number of steps are critical, the Direct Bromination of 3-hydroxypyridine appears to be the most efficient and practical choice. However, for specific applications where the precursor for the Sandmeyer reaction is more accessible or where the high-purity final product from the demethylation route is advantageous, the other routes present valuable alternatives.

References

Comparative Analysis of Antibody Cross-Reactivity with 2-Bromo-3-pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 2-Bromo-3-pyridinol with a panel of its structural derivatives. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies. The experimental protocols provided are based on established methodologies for immunoassay development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. When generating antibodies for assays or therapeutic purposes, understanding the specificity and cross-reactivity profile is crucial. Cross-reactivity with structurally related derivatives can lead to inaccurate quantification in immunoassays or off-target effects in therapeutic applications. This guide outlines a systematic approach to characterizing the cross-reactivity of an antibody raised against a haptenized form of this compound.

Hypothetical Antibody Generation

To elicit an immune response against the small molecule this compound (a hapten), it was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH). The hydroxyl group of this compound was derivatized with a linker containing a terminal carboxylic acid, which was then coupled to the amine groups of KLH using carbodiimide (B86325) chemistry. The resulting conjugate (this compound-linker-KLH) was used to immunize rabbits for the production of polyclonal antibodies.

Cross-Reactivity Assessment by Competitive ELISA

The cross-reactivity of the generated polyclonal antibody was assessed using an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the ability of this compound and its derivatives to inhibit the binding of the antibody to a coating antigen (this compound-linker-Bovine Serum Albumin) is measured. The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined and used to calculate the percentage of cross-reactivity relative to this compound.

Data Summary

The following table summarizes the hypothetical cross-reactivity data for the anti-2-Bromo-3-pyridinol polyclonal antibody with a panel of selected derivatives.

Compound NameStructureIC50 (nM)Cross-Reactivity (%)
This compound (Reference Compound) 10 100
2-Bromo-3-methoxypyridineDerivative A5020
2-Amino-5-bromo-3-hydroxypyridineDerivative B2005
2-Bromo-4,6-diiodo-3-pyridinolDerivative C> 1000< 1
2-Amino-3-bromo-5-chloropyridineDerivative D8001.25
3-HydroxypyridineDerivative E5002

Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Hapten Synthesis and Conjugation to Carrier Proteins

A derivative of this compound containing a linker arm with a terminal carboxyl group is synthesized. This is then conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for use as a coating antigen in the ELISA.

  • Materials: this compound, succinic anhydride (B1165640), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), KLH, BSA, Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).

  • Procedure:

    • React this compound with succinic anhydride to introduce a carboxylic acid linker.

    • Activate the carboxyl group of the hapten-linker construct using DCC and NHS in DMF.

    • Slowly add the activated hapten to a solution of KLH or BSA in PBS (pH 8.0).

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

    • Dialyze the conjugate extensively against PBS to remove unconjugated hapten and reaction byproducts.

    • Confirm conjugation using UV-Vis spectrophotometry and/or MALDI-TOF mass spectrometry.

Antibody Production (Polyclonal)
  • Host Animal: New Zealand white rabbits.

  • Immunization Protocol:

    • Emulsify the this compound-linker-KLH conjugate (1 mg/mL) with an equal volume of Freund's complete adjuvant for the primary immunization.

    • Administer subsequent booster immunizations every 3-4 weeks with the conjugate emulsified in Freund's incomplete adjuvant.

    • Collect blood samples prior to the primary immunization (pre-immune serum) and 10-14 days after each booster.

    • Monitor the antibody titer using a non-competitive ELISA.

    • Once a high titer is achieved, perform a terminal bleed and purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Analysis
  • Materials: 96-well microtiter plates, this compound-linker-BSA conjugate, anti-2-Bromo-3-pyridinol polyclonal antibody, HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), TMB substrate, stop solution (e.g., 2M H₂SO₄), this compound and its derivatives, PBS, Tween-20, BSA.

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-linker-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

    • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Blocking: Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate three times with PBST.

    • Competition:

      • Prepare serial dilutions of the this compound standard and each derivative in PBS.

      • In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.

      • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

      • Incubate for 1 hour at room temperature.

    • Washing: Wash the plate three times with PBST.

    • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with PBST.

    • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

    • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Plot the absorbance values against the logarithm of the concentration for this compound and each derivative.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) * 100

Visualizations

Experimental Workflow for Antibody Production and Cross-Reactivity Testing

experimental_workflow cluster_hapten_prep Hapten Preparation & Conjugation cluster_ab_prod Antibody Production cluster_elisa Competitive ELISA Hapten This compound Linker Linker Attachment Hapten->Linker ActivatedHapten Activated Hapten Linker->ActivatedHapten Conjugate Hapten-Carrier Conjugates ActivatedHapten->Conjugate Carrier Carrier Proteins (KLH & BSA) Carrier->Conjugate Immunization Immunization (Rabbits with Hapten-KLH) Conjugate->Immunization Coating Plate Coating (Hapten-BSA) Conjugate->Coating Serum Serum Collection Immunization->Serum Purification Antibody Purification Serum->Purification pAb Polyclonal Antibody Purification->pAb Competition Competition Step (Antibody + Free Analyte) pAb->Competition Coating->Competition Detection Detection (Secondary Ab + Substrate) Competition->Detection Analysis Data Analysis (IC50 & %CR) Detection->Analysis

Caption: Workflow for polyclonal antibody generation and cross-reactivity analysis.

Signaling Pathway (Illustrative for Immunoassay Principle)

immunoassay_principle cluster_inhibition Inhibition cluster_binding Binding to Plate Ab Antibody Hapten_BSA Coated Antigen (Hapten-BSA) Ab->Hapten_BSA Binding Free_Hapten Free Analyte (Derivative) Ab->Free_Hapten Binding Secondary_Ab Secondary Ab (HRP-labeled) Hapten_BSA->Secondary_Ab Binds to Primary Ab Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Color Signal Substrate->Signal

Caption: Principle of competitive ELISA for cross-reactivity assessment.

Safety Operating Guide

Proper Disposal of 2-Bromo-3-pyridinol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromo-3-pyridinol is critical for maintaining a secure laboratory environment and protecting personnel from potential hazards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard safety protocols for hazardous chemical waste management. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause serious skin and eye irritation.[1][2] When handling this compound, always wear appropriate Personal Protective Equipment (PPE), including a dust mask, safety goggles, and chemical-resistant gloves.[3]

Summary of Key Chemical and Safety Data

For quick reference, the table below summarizes the essential information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 6602-32-0
Molecular Formula C5H4BrNO
Appearance Off-white to light brown crystalline powder[1][4]
Hazards Harmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation
Primary Disposal Route Approved Hazardous Waste Disposal Plant

Detailed Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation and containment. As a brominated organic compound, it must be treated as halogenated organic waste .

Experimental Protocol for Waste Disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, weighing boats, gloves).

    • Crucially, segregate this waste into a designated container for halogenated organic compounds . Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap, specifically designated for halogenated organic waste.

    • The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."

    • List all chemical constituents and their approximate percentages on the label. Ensure the full chemical name "this compound" is used, not abbreviations.

  • Waste Accumulation:

    • For solid waste (e.g., powder, contaminated consumables), carefully place it into the designated wide-mouth solid waste container.

    • For solutions containing this compound, pour the waste carefully into the designated liquid halogenated waste container, using a funnel to prevent spills.

    • Keep the waste container closed at all times except when adding waste.

  • Storage of Waste Container:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated, and the container must be kept in secondary containment to mitigate any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is nearly full (typically around 80% capacity to allow for expansion), arrange for its collection.

    • Follow your institution's specific procedures for hazardous waste pickup, which usually involves submitting a request to the Environmental Health and Safety (EHS) department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generate Waste Containing This compound B Is the waste contaminated with this compound? A->B C Segregate as Halogenated Organic Waste B->C Yes D Dispose as Non-Hazardous Waste (if applicable) B->D No E Select Appropriate Waste Container (Chemically Compatible, Sealable) C->E F Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List all contents E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Request Waste Pickup from EHS when container is full G->H I Professional Disposal at Approved Facility H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-3-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-3-pyridinol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 6602-32-0). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin.[2] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryMinimum RequirementSpecifications
Eye and Face Protection Safety glasses with side-shields or goggles.Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing.[3]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of after use in accordance with laboratory practices.
Body Protection Laboratory coat.A flame-retardant lab coat should be worn and fully buttoned.
Respiratory Protection Work in a well-ventilated area.All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. A NIOSH-approved N95 dust mask is also recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe handling.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_area Clean and de-clutter fume hood prep_ppe Verify availability and condition of all PPE prep_safety Locate nearest eyewash station and safety shower prep_spill Ensure spill containment materials are accessible handling_weigh Weigh compound carefully to minimize dust prep_spill->handling_weigh Proceed to Handling handling_dissolve Add solvent and gently swirl to dissolve handling_transfer Transfer solution as needed cleanup_decon Decontaminate all surfaces and equipment handling_transfer->cleanup_decon Proceed to Cleanup cleanup_ppe Properly remove and dispose of contaminated PPE cleanup_wash Wash hands thoroughly with soap and water

Caption: Standard workflow for handling this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with a steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container designated for hazardous solid waste.
Liquid Waste Collect all liquid waste containing this compound in a sealed, properly labeled container for halogenated organic waste.
General Disposal Do not dispose of this chemical down the drain. All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-pyridinol
Reactant of Route 2
2-Bromo-3-pyridinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。